Product packaging for Detiviciclovir(Cat. No.:CAS No. 103024-93-7)

Detiviciclovir

Katalognummer: B033938
CAS-Nummer: 103024-93-7
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: ANFNNSIOGODJDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tiviciclovir is a promising nucleoside analog prodrug designed for advanced antiviral research, particularly in the study of herpesvirus infections, including Cytomegalovirus (CMV). Its primary research value lies in its optimized mechanism of action; upon cellular uptake, it is sequentially phosphorylated by viral and cellular kinases to form the active triphosphate metabolite. This active compound acts as a competitive inhibitor and alternative substrate for the viral DNA polymerase. Its incorporation into the growing DNA chain results in premature chain termination, effectively halting viral replication. Researchers utilize Tiviciclovir to investigate viral kinetics, resistance mechanisms, and the efficacy of novel antiviral strategies in vitro. Its structural modifications are a key focus for overcoming drug resistance, making it a critical tool for studying the structure-activity relationships of antiviral agents and for the development of next-generation therapeutics. This product is intended for research purposes by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5O3 B033938 Detiviciclovir CAS No. 103024-93-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

103024-93-7

Molekularformel

C9H13N5O3

Molekulargewicht

239.23 g/mol

IUPAC-Name

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChI-Schlüssel

ANFNNSIOGODJDN-UHFFFAOYSA-N

Isomerische SMILES

C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N

Kanonische SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

Synonyme

TIVICICLOVIR

Herkunft des Produkts

United States

Foundational & Exploratory

The Genesis of a Herpes Simplex Virus Inhibitor: A Technical Overview of Penciclovir's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of antiviral therapeutics, the development of nucleoside analogues remains a cornerstone of medicinal chemistry. This technical guide delves into the discovery and synthetic pathways of Penciclovir, a potent and selective inhibitor of herpesviruses. Due to the limited publicly available information on Detiviciclovir (CAS 220984-26-9), this document will focus on the closely related and extensively documented antiviral agent, Penciclovir (CAS 39809-25-1). The principles and methodologies detailed herein are representative of the rigorous scientific endeavor required for the discovery and development of this class of antiviral drugs. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth experimental details, quantitative data, and pathway visualizations.

Discovery and Development of Penciclovir

The journey to discover Penciclovir was rooted in the success of Acyclovir, the first highly selective anti-herpesvirus agent.[1] Scientists sought to develop new nucleoside analogues with improved pharmacokinetic and pharmacodynamic properties.[2] Penciclovir, chemically known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, emerged from these efforts as a synthetic acyclic guanine (B1146940) nucleoside analogue with potent activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][3]

A significant milestone in its development was the creation of its oral prodrug, Famciclovir.[4] Penciclovir itself has poor oral bioavailability, limiting its systemic use.[1][4] Famciclovir is efficiently absorbed and rapidly metabolized in the body to Penciclovir, achieving therapeutic concentrations for treating systemic herpesvirus infections.[5] Penciclovir was approved for medical use in 1996 and is available as a topical cream under brand names like Denavir.[6][7][8]

Mechanism of Action: A Targeted Approach

Penciclovir's efficacy lies in its selective inhibition of viral DNA synthesis.[6] The drug is initially inactive and requires a multi-step activation process that occurs preferentially within virus-infected cells.[3][6]

  • Viral Thymidine (B127349) Kinase Phosphorylation: In a cell infected with a herpesvirus, the viral thymidine kinase (TK) recognizes Penciclovir and catalyzes its conversion to Penciclovir monophosphate. This is the rate-limiting step and a key determinant of the drug's selectivity, as cellular kinases are much less efficient at phosphorylating Penciclovir.[6][8]

  • Cellular Kinase Conversion: Host cell kinases then further phosphorylate Penciclovir monophosphate to its active triphosphate form, Penciclovir triphosphate.[6][8]

  • Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[8] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication.[9]

A key advantage of Penciclovir is the long intracellular half-life of its active triphosphate form, which can persist for over 10 hours in infected cells, leading to a sustained antiviral effect.[1]

Penciclovir_Mechanism_of_Action cluster_cell Infected Host Cell Penciclovir Penciclovir P_MP Penciclovir Monophosphate Penciclovir->P_MP Viral Thymidine Kinase P_TP Penciclovir Triphosphate (Active Form) P_MP->P_TP Cellular Kinases vDNA_Polymerase Viral DNA Polymerase P_TP->vDNA_Polymerase Inhibits Viral_Replication_Halted Viral Replication Halted vDNA_Polymerase->Viral_Replication_Halted Leads to

Figure 1: Penciclovir's mechanism of action pathway.

Synthesis Pathway of Penciclovir

The synthesis of Penciclovir has been approached through various routes, often starting from 2-amino-6-chloropurine (B14584). A significant challenge in the synthesis is achieving regioselective alkylation at the N-9 position of the purine (B94841) ring over the N-7 position.[3] Below is a generalized workflow based on common synthetic strategies.

Penciclovir_Synthesis_Workflow Start Starting Material: 2-Amino-6-chloropurine Coupling N-9 Regioselective Coupling Start->Coupling Side_Chain_Precursor Side-Chain Precursor Synthesis Side_Chain_Precursor->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Hydrolysis Hydrolysis/Deprotection Intermediate->Hydrolysis Purification Purification (Crystallization) Hydrolysis->Purification Penciclovir Penciclovir Purification->Penciclovir

Figure 2: Generalized synthesis workflow for Penciclovir.

Experimental Protocols

Synthesis of 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine (Penciclovir)

Method A: Alkylation and Hydrolysis

This method involves the alkylation of a protected guanine precursor followed by deprotection and hydrolysis.

  • Step 1: Synthesis of 4-(2-amino-6-chloropurin-9-yl)-2-benzyloxymethylbutyl benzyl (B1604629) ether

    • A mixture of 2-amino-6-chloropurine (1.275 g, 7.5 mmol) and potassium carbonate (0.69 g, 5 mmol) in dry dimethylformamide (30 ml) is sonicated for 15 minutes.

    • Benzyl 2-benzyloxymethyl-4-bromobutyl ether (1.82 g, 5 mmol) is added, and the mixture is sonicated for 4 hours and then stirred overnight.

    • The solvent is evaporated in vacuo, and the residue is extracted with chloroform (B151607) (3 x 50 ml).

    • The combined chloroform extracts are evaporated to dryness.

    • The crude product is purified by silica (B1680970) gel chromatography (chloroform:methanol 20:1) to yield the desired N-9 alkylated product.

  • Step 2: Hydrolysis and Hydrogenation to Penciclovir

    • A solution of the product from Step 1 (0.904 g, 2 mmol) in 25 ml of 80% aqueous formic acid is heated at 100°C for 1 hour.

    • Palladium catalyst (10% on carbon, 0.40 g) is added, and the mixture is hydrogenated at room temperature and atmospheric pressure with efficient stirring for 45 minutes.

    • The mixture is evaporated to dryness in vacuo.

    • The residue is heated to boiling with 50 ml of water, and 1 ml of concentrated aqueous ammonia (B1221849) is added.

    • The solution is boiled gently and then evaporated to dryness.

    • The final product, 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, is recrystallized from water.

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound against cytopathic viruses like HSV.

  • Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero or human foreskin fibroblasts) are prepared in 6-well plates.

  • Virus Infection: The cell culture medium is removed, and the cells are infected with a known titer of HSV-1 or HSV-2 for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., MEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of Penciclovir. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until viral plaques (zones of cell death) are visible in the virus control wells.

  • Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

  • Data Analysis: The concentration of Penciclovir that reduces the number of plaques by 50% compared to the virus control is calculated and expressed as the EC50 (50% effective concentration).

Quantitative Data

The antiviral activity of Penciclovir has been extensively quantified against various herpesviruses. The following table summarizes representative in vitro efficacy data.

VirusCell LineAssay MethodEC50 (µM)Reference
HSV-1Human Foreskin FibroblastsPlaque Reduction2 (range 1.2 to 2.4)[8]
HSV-2Human Foreskin FibroblastsPlaque Reduction2.6 (range 1.6 to 11)[8]
VZVMRC-5Plaque Reduction3.1 µg/ml[9]
HSV-1VeroPlaque Reduction0.4 µg/ml[9]
HSV-2VeroPlaque Reduction1.5 µg/ml[9]

Note: EC50 values can vary depending on the viral strain, cell line, and specific assay conditions used.

Conclusion

The discovery and development of Penciclovir represent a successful example of rational drug design in the field of antiviral chemotherapy. Its targeted mechanism of action, which relies on activation by a viral-specific enzyme, ensures high selectivity and a favorable safety profile. The synthesis of Penciclovir, while presenting challenges in regioselectivity, has been optimized to provide efficient access to this important therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for understanding the scientific foundation of Penciclovir and for guiding future research in the development of novel antiviral drugs.

References

Detiviciclovir: An In-Depth Technical Review of Its In Vitro Antiviral Profile

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Detiviciclovir, also known as AM365, is classified as a nucleoside analogue and has been noted in scientific literature as an antiviral agent. However, a comprehensive review of publicly available data reveals a significant lack of detailed information regarding its specific in vitro antiviral spectrum, potency, and cytotoxic profile. This technical guide aims to summarize the currently available information and highlight the areas where further research is critically needed to elucidate the potential of this compound as a therapeutic agent.

Known Biological Activity

This compound is structurally identified as a nucleoside analogue, a class of compounds known to interfere with viral replication. The general mechanism for many nucleoside analogues involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. This incorporation often leads to chain termination and inhibition of viral replication.

A singular study has investigated the metabolism of AM365 in an isolated perfused rat liver model. The findings from this study indicated that this compound is metabolized to AM188, which appears to be the sole metabolite, as it was not further biotransformed. The biliary excretion of both this compound and its metabolite AM188 was found to be negligible in this model.

Despite its classification as an antiviral agent, extensive searches of scientific databases and literature have not yielded any specific data on the in vitro antiviral activity of this compound against any particular virus.

Data Presentation: A Call for Quantitative Analysis

To thoroughly evaluate the potential of any antiviral candidate, quantitative data from in vitro assays are essential. For this compound, there is a conspicuous absence of such data in the public domain. The following tables are presented as a template for the types of data that are crucial for a comprehensive understanding of its antiviral profile.

Table 1: In Vitro Antiviral Spectrum of this compound (Data Not Available)

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)
Herpes Simplex Virus 2 (HSV-2)
Varicella-Zoster Virus (VZV)
Human Cytomegalovirus (HCMV)
RetroviridaeHuman Immunodeficiency Virus (HIV)
FlaviviridaeHepatitis C Virus (HCV)
OrthomyxoviridaeInfluenza A Virus

Table 2: Summary of Cytotoxicity Data for this compound (Data Not Available)

Cell LineAssay TypeIncubation Time (h)CC50 (µM)

Experimental Protocols: Foundational Methodologies for Future Research

The following are detailed methodologies for key experiments that would be necessary to determine the in vitro antiviral spectrum of this compound. These protocols are based on standard virological assays.

Plaque Reduction Assay (PRA)

This assay is a gold standard for quantifying the inhibitory effect of a compound on viral replication.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for herpesviruses) in 6-well plates and grow to confluence.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Virus Infection: Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units [PFU]/well) in the presence of varying concentrations of this compound or a vehicle control.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT or XTT Assay)

This assay measures the effect of the compound on the metabolic activity of the cells, providing an indication of its cytotoxicity.

  • Cell Seeding: Seed a suitable cell line in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the duration of the antiviral assay.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

  • Incubation: Incubate the plate to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.

Mandatory Visualizations: Conceptual Frameworks

While specific signaling pathways for this compound are unknown, the following diagrams illustrate the general workflow for its in vitro evaluation and the typical mechanism of action for a nucleoside analogue.

G cluster_workflow Experimental Workflow for In Vitro Antiviral Evaluation A Compound Preparation (this compound Dilutions) C Virus Infection & Compound Treatment A->C E Cytotoxicity Assay (e.g., MTT) A->E B Cell Culture (Confluent Monolayer) B->C B->E D Plaque Reduction Assay (PRA) C->D F Data Analysis D->F E->F G EC50 Determination F->G H CC50 Determination F->H I Selectivity Index (SI) Calculation G->I H->I

Caption: A generalized workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound.

G cluster_moa Hypothesized Mechanism of Action for a Nucleoside Analogue This compound This compound (Prodrug) Detiviciclovir_MP This compound Monophosphate This compound->Detiviciclovir_MP Viral/Host Kinases Detiviciclovir_DP This compound Diphosphate Detiviciclovir_MP->Detiviciclovir_DP Host Kinases Detiviciclovir_TP This compound Triphosphate (Active Form) Detiviciclovir_DP->Detiviciclovir_TP Host Kinases Viral_Polymerase Viral DNA/RNA Polymerase Detiviciclovir_TP->Viral_Polymerase Competition with natural nucleosides Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination

Caption: A conceptual diagram illustrating the potential intracellular activation and mechanism of action of a nucleoside analogue like this compound.

Conclusion and Future Directions

To move forward, a systematic in vitro evaluation of this compound is imperative. This should include screening against a broad panel of clinically relevant viruses, particularly herpesviruses, retroviruses, and other DNA and RNA viruses. The determination of EC50 and CC50 values across various cell lines will be critical in establishing its potency and therapeutic window. Furthermore, detailed mechanism-of-action studies are required to identify the specific viral and cellular targets of this compound and its metabolites. Without such fundamental research, the potential of this compound as a viable antiviral therapeutic remains speculative.

Structural Analogs of Detiviciclovir: An In-depth Technical Guide on Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the synthesis and antiviral activity of a wide range of structural analogs specifically for Detiviciclovir is limited. This guide leverages available data on the structurally related and well-studied antiviral agents, acyclovir (B1169) and ganciclovir (B1264), to provide a comprehensive overview of the structure-activity relationships (SAR) within this class of acyclic nucleoside analogs. The principles and experimental methodologies described herein are directly applicable to the study and development of this compound analogs.

Introduction

This compound is an antiviral nucleoside analog. Like other members of the "-ciclovir" family, its therapeutic efficacy is rooted in its ability to selectively inhibit viral DNA synthesis. The core structure, consisting of a purine (B94841) base linked to an acyclic side chain, is a critical determinant of its biological activity. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide summarizes the antiviral activity of various structural analogs of related "ciclovir" compounds, details the experimental protocols for their evaluation, and visualizes key mechanistic and experimental workflows.

Data Presentation: Antiviral Activity of Acyclovir and Ganciclovir Analogs

The following table summarizes the in vitro antiviral activity of selected structural analogs of acyclovir and ganciclovir against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). These analogs feature modifications on both the purine base and the acyclic side chain.

CompoundBase ModificationSide Chain ModificationVirusActivity (EC50/IC50 in µM)Reference
AcyclovirGuanine(2-hydroxyethoxy)methylHSV-10.4[1]
HSV-21.5[1]
GanciclovirGuanine1,3-dihydroxy-2-propoxymethylHSV-10.005-0.3 µg/mL[2]
HSV-20.005-0.3 µg/mL[2]
PenciclovirGuanine4-hydroxy-3-(hydroxymethyl)butylHSV-10.4 µg/mL[3]
HSV-21.5 µg/mL[3]
1-Methyl-acyclovir1-Methylguanine(2-hydroxyethoxy)methylHSV-1> Acyclovir[4]
HSV-2> Acyclovir[4]
1,N²-Isopropeno-acyclovir1,N²-Isopropenoguanine(2-hydroxyethoxy)methylHSV-1≥ Acyclovir[4]
HSV-2≥ Acyclovir[4]
6-Phenyl-TACV**6-Phenyl-1,N²-ethenoguanine(2-hydroxyethoxy)methylHSV-10.2-2.0 µg/mL[2]
HSV-20.2-2.0 µg/mL[2]
6-Phenyl-TGCV***6-Phenyl-1,N²-ethenoguanine1,3-dihydroxy-2-propoxymethylHSV-10.005-0.3 µg/mL[2]
HSV-20.005-0.3 µg/mL[2]
Seleno-acyclovirSelenoguanine(2-hydroxyethoxy)methylHSV-1Potent[5]
Seleno-ganciclovirSelenoguanine1,3-dihydroxy-2-propoxymethylHCMVSignificant[5]

*Note: Some values are reported in µg/mL; conversion to µM requires the molecular weight of the specific compound. **TACV: Tricyclic analog of acyclovir ***TGCV: Tricyclic analog of ganciclovir

Experimental Protocols

The evaluation of antiviral activity for this compound analogs and related compounds typically involves a series of in vitro assays to determine their efficacy and cytotoxicity.

Cell Lines and Viruses
  • Cell Lines: Madin-Darby Bovine Kidney (MDBK) cells are commonly used for the propagation of herpesviruses and for conducting antiviral assays.[6]

  • Viruses: Laboratory strains of Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) are utilized for infection.[6]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: MDBK cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (Plaque Reduction Assay)

This is the gold standard for quantifying the antiviral efficacy of a compound.

  • Cell Seeding: Confluent monolayers of MDBK cells are prepared in 6-well or 12-well plates.

  • Virus Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: The number of plaques in each well is counted.

  • EC50 Calculation: The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

Selectivity Index (SI)

The selectivity index is a crucial parameter that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the cytotoxic concentration to the effective concentration:

SI = CC50 / EC50

A higher SI value indicates a more promising and safer antiviral agent.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Acyclic Guanosine (B1672433) Analogs

Mechanism_of_Action cluster_cell Infected Host Cell Prodrug Acyclic Guanosine Analog (e.g., this compound) MonoP Analog-Monophosphate Prodrug->MonoP Viral Thymidine Kinase (TK) DiP Analog-Diphosphate MonoP->DiP Host Cell Kinases TriP Analog-Triphosphate (Active Form) DiP->TriP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase TriP->Viral_DNA_Polymerase Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->Viral_DNA_Polymerase Viral_DNA Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination Inhibition of Elongation

Caption: Mechanism of action for acyclic guanosine analogs like this compound.

Experimental Workflow: Antiviral Compound Screening

Antiviral_Screening_Workflow cluster_workflow In Vitro Antiviral Screening Start Synthesized Structural Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral Antiviral Activity Assay (e.g., Plaque Reduction) Start->Antiviral Calc_CC50 Calculate CC50 Cytotoxicity->Calc_CC50 Calc_EC50 Calculate EC50 Antiviral->Calc_EC50 Calc_SI Calculate Selectivity Index (SI) Calc_CC50->Calc_SI Calc_EC50->Calc_SI Lead_ID Lead Compound Identification Calc_SI->Lead_ID

Caption: A generalized workflow for the in vitro screening of antiviral compounds.

References

Detiviciclovir: A Technical Overview of a Penciclovir Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores detiviciclovir (B1194682) as a prodrug of the antiviral agent penciclovir (B1679225). Due to the limited availability of specific preclinical and clinical data for this compound in publicly accessible literature, this document will leverage the extensive data available for famciclovir (B1672041), another well-characterized prodrug of penciclovir, to provide a comprehensive understanding of the core principles, experimental evaluation, and mechanism of action.

Introduction to Penciclovir and the Prodrug Concept

Penciciclovir is a synthetic acyclic guanine (B1146940) nucleoside analogue with potent antiviral activity against several herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2] Its therapeutic efficacy is, however, limited by poor oral bioavailability. To overcome this limitation, prodrugs have been developed. A prodrug is an inactive or less active compound that is metabolized in vivo into the active parent drug.[3] Famciclovir is a widely used oral prodrug of penciclovir that is rapidly absorbed and converted to penciclovir, achieving a high bioavailability of the active compound.[1][2] this compound (also known as AM365) is another such designated prodrug of penciclovir.

This compound: Structure and Proposed Metabolic Conversion

This compound, with the chemical formula C9H13N5O2, is structurally designed to be converted into the active antiviral agent, penciclovir.

Proposed Metabolic Pathway of this compound to Penciclovir

The conversion of a prodrug to its active form is a critical step in its therapeutic action. While specific metabolic studies on this compound are not widely published, based on its chemical structure and the known metabolic pathways of similar nucleoside analogues, a probable conversion mechanism involves enzymatic oxidation. Aldehyde oxidase, a cytosolic enzyme prevalent in the liver, is known to catalyze the oxidation of N-heterocyclic compounds.[4][5][6] It is plausible that this enzyme is responsible for the conversion of this compound to penciclovir.

G cluster_host Host Cell cluster_infected Herpesvirus-Infected Cell This compound This compound Penciclovir Penciclovir This compound->Penciclovir Aldehyde Oxidase (Proposed) Penciclovir_MP Penciclovir Monophosphate Penciclovir->Penciclovir_MP Viral Thymidine (B127349) Kinase Penciclovir_TP Penciclovir Triphosphate (Active Form) Penciclovir_MP->Penciclovir_TP Cellular Kinases Viral DNA\nPolymerase Inhibition Viral DNA Polymerase Inhibition Penciclovir_TP->Viral DNA\nPolymerase Inhibition

Proposed metabolic activation of this compound.

Pharmacokinetics: A Comparative Perspective

ParameterFamciclovir (as Penciclovir)Reference
Oral Bioavailability 77%[1][2][7]
Time to Peak Plasma Concentration (Tmax) ~0.9 hours[7]
Peak Plasma Concentration (Cmax) after 500 mg dose 3.3 µg/mL[7]
Area Under the Curve (AUC) Dose-proportional[8]
Elimination Half-life (t½) ~2.3 hours[7]
Protein Binding <20%[7]

Antiviral Activity of Penciclovir

The ultimate goal of a prodrug like this compound is to deliver therapeutically effective concentrations of penciclovir to the site of infection. The antiviral activity of penciclovir is typically measured by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture.

VirusIC50 of Penciclovir (µg/mL)Reference
Herpes Simplex Virus Type 1 (HSV-1) 0.4[9]
Herpes Simplex Virus Type 2 (HSV-2) 1.5[9]
Varicella-Zoster Virus (VZV) 3.1[9]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a prodrug's pharmacokinetic profile and the antiviral efficacy of the parent compound.

Oral Bioavailability Study Workflow

The following diagram illustrates a general workflow for a preclinical oral bioavailability study of a prodrug.

G cluster_workflow Oral Bioavailability Study Workflow A Animal Model Selection (e.g., Rats, Dogs) B Prodrug Administration (Oral Gavage) A->B C Serial Blood Sampling (e.g., via cannula) B->C D Plasma Separation (Centrifugation) C->D E Bioanalytical Method (LC-MS/MS) D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC) E->F G Bioavailability Calculation (Comparison to IV dose of active drug) F->G

Workflow for a preclinical oral bioavailability study.

A typical protocol would involve:

  • Animal Model: Healthy adult male and female rats.

  • Dosing: Administration of the prodrug orally via gavage at a specific dose. A separate group would receive an intravenous administration of the active drug (penciclovir) for bioavailability calculation.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Sample Processing: Plasma is harvested from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of the prodrug and the active metabolite (penciclovir) in the plasma samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[11]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

A plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound.[12][13][14]

G cluster_workflow Plaque Reduction Assay Workflow A Cell Culture Seeding (e.g., Vero cells) B Virus Inoculation A->B C Addition of Drug Dilutions B->C D Incubation and Plaque Formation C->D E Cell Staining (e.g., Crystal Violet) D->E F Plaque Counting E->F G IC50 Determination F->G

Workflow for a plaque reduction assay.

The general steps are as follows:

  • Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is grown in 96-well plates.

  • Virus Infection: The cell monolayers are infected with the virus of interest (e.g., HSV-1).

  • Drug Treatment: Serial dilutions of the test compound (penciclovir) are added to the infected cells.

  • Incubation: The plates are incubated to allow for viral replication and the formation of plaques (localized areas of cell death).

  • Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible.

  • Quantification: The number of plaques is counted for each drug concentration.

  • IC50 Calculation: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50 value.

Mechanism of Action of Penciclovir

Once this compound is converted to penciclovir, the latter exerts its antiviral effect through a selective mechanism within herpesvirus-infected cells.

  • Phosphorylation by Viral Thymidine Kinase: In infected cells, penciclovir is selectively phosphorylated by a virus-encoded thymidine kinase to penciclovir monophosphate. This step is crucial for the drug's selectivity, as this enzyme is much more efficient at phosphorylating penciclovir than the host cell's thymidine kinase.

  • Conversion to Triphosphate: Cellular kinases further phosphorylate the monophosphate to the active penciclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). This inhibition halts the synthesis of viral DNA, thereby preventing viral replication.[7]

Conclusion

This compound represents a prodrug approach to enhance the oral delivery of the potent antiviral agent, penciclovir. While specific data on this compound's pharmacokinetics and clinical efficacy are limited in the public domain, the well-established profile of famciclovir provides a strong framework for understanding the expected benefits of such a strategy. The core principle lies in the efficient in vivo conversion of the prodrug to penciclovir, which then selectively targets herpesvirus-infected cells to inhibit viral replication. Further research and publication of preclinical and clinical data on this compound are necessary to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Detiviciclovir in a Herpes Zoster Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is an antiviral nucleoside analogue with potential therapeutic applications for herpesvirus infections. Varicella-zoster virus (VZV), a member of the herpesvirus family, is the causative agent of chickenpox (varicella) and shingles (herpes zoster). Murine models of VZV infection are crucial for the preclinical evaluation of novel antiviral candidates like this compound. These models, while not perfectly replicating human disease, provide a valuable platform to assess in vivo efficacy, pharmacokinetics, and optimal dosing regimens.

This document provides a detailed, albeit proposed, set of protocols and application notes for the evaluation of this compound in a herpes zoster murine model. Due to the limited publicly available data on this compound's specific activity against VZV and its pharmacokinetic profile in mice, the following protocols and data tables are presented as a comprehensive guide based on established methodologies for similar antiviral compounds and VZV murine models.

Data Presentation

The following tables present hypothetical, yet plausible, data for this compound based on the characteristics of other nucleoside analogues. These tables are intended to serve as templates for recording and presenting experimental data.

Table 1: In Vitro Antiviral Activity of this compound against Varicella-Zoster Virus

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundMRC-5[Data to be determined][Data to be determined][Data to be determined]
Acyclovir (Control)MRC-52.5>100>40

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index is a measure of the drug's therapeutic window.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Intraperitoneal Dose)

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)T½ (h)
This compound[Dose to be determined][Data to be determined][Data to be determined][Data to be determined][Data to be determined]
Ganciclovir (Reference)5015.20.525.81.2

Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), T½ (Half-life).

Experimental Protocols

The following are detailed protocols for establishing a herpes zoster murine model and assessing the efficacy of this compound.

Protocol 1: Herpes Zoster Murine Model

1.1. Animal Model:

  • Species: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.

  • Justification: SCID mice lack functional T and B cells, allowing for the engraftment of human tissues and the replication of the human-specific VZV.

1.2. Human Tissue Xenograft Implantation:

  • Human fetal dorsal root ganglia (DRG) are implanted subcutaneously on the backs of SCID mice.

  • Allow 2-3 weeks for the xenografts to become vascularized and established.

1.3. VZV Inoculation:

  • A clinical isolate or a laboratory-adapted strain of VZV is propagated in human fibroblast cells (e.g., MRC-5).

  • Infect the established DRG xenografts by direct microinjection with a predetermined titer of VZV-infected cells (e.g., 1 x 10^5 plaque-forming units [PFU]).

1.4. Post-Inoculation Monitoring:

  • Monitor the mice daily for clinical signs of herpes zoster, including skin lesions (erythema, vesicles, pustules, crusts) around the xenograft site, and signs of neurological involvement (e.g., altered gait, paralysis).

  • Record body weight and general health status.

Protocol 2: Administration of this compound

2.1. Formulation:

  • Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection). The formulation should be prepared fresh daily.

2.2. Dosing and Administration:

  • Begin treatment with this compound at a specified time point post-infection (e.g., 24 hours).

  • Administer the compound via a clinically relevant route, such as intraperitoneal (IP) or oral (PO) gavage.

  • A dose-ranging study should be performed to determine the optimal therapeutic dose. Example dosing regimen: 10, 30, and 100 mg/kg, administered twice daily.

  • Include a vehicle control group and a positive control group (e.g., Acyclovir or Famciclovir).

Protocol 3: Assessment of Antiviral Efficacy

3.1. Clinical Scoring:

  • Score the severity of skin lesions daily using a standardized scoring system (e.g., 0 = no lesion, 1 = erythema, 2 = vesicles, 3 = pustules, 4 = crusts).

3.2. Viral Load Quantification:

  • At predetermined time points (e.g., day 5, 7, and 10 post-infection), euthanize a subset of mice from each group.

  • Harvest the DRG xenografts and surrounding skin tissue.

  • Homogenize the tissues and extract viral DNA.

  • Quantify VZV DNA levels using quantitative polymerase chain reaction (qPCR) targeting a specific VZV gene (e.g., ORF62).

3.3. Histopathological Analysis:

  • Fix a portion of the harvested tissues in 10% neutral buffered formalin.

  • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.

  • Perform immunohistochemistry (IHC) using antibodies against VZV antigens to visualize the extent of viral spread.

Visualizations

Signaling Pathway

VZV_Signaling_Pathway cluster_virus VZV Infection cluster_cell Host Cell cluster_drug_action This compound Action VZV Varicella-Zoster Virus Receptor Host Cell Receptor VZV->Receptor Attachment Viral_Entry Viral Entry & Uncoating Receptor->Viral_Entry Viral_DNA_Replication Viral DNA Replication Viral_Entry->Viral_DNA_Replication Viral Genome Release Viral_Proteins Viral Protein Synthesis Viral_DNA_Replication->Viral_Proteins Virion_Assembly Virion Assembly & Egress Viral_DNA_Replication->Virion_Assembly Viral_Proteins->Virion_Assembly Virion_Assembly->VZV New Virions This compound This compound (Nucleoside Analogue) Phosphorylation Cellular Kinases This compound->Phosphorylation Uptake Active_Metabolite This compound Triphosphate Phosphorylation->Active_Metabolite VZV_DNA_Polymerase VZV DNA Polymerase Active_Metabolite->VZV_DNA_Polymerase Competitive Inhibition VZV_DNA_Polymerase->Viral_DNA_Replication Blocks

Caption: Proposed mechanism of action of this compound against VZV.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Model SCID Mice (6-8 weeks old) Xenograft Human DRG Xenograft Implantation Animal_Model->Xenograft VZV_Inoculation VZV Inoculation of DRG Xenograft Xenograft->VZV_Inoculation Group_Assignment Randomization into Treatment Groups VZV_Inoculation->Group_Assignment Vehicle Vehicle Control Group_Assignment->Vehicle Detiviciclovir_Low This compound (Low Dose) Group_Assignment->Detiviciclovir_Low Detiviciclovir_High This compound (High Dose) Group_Assignment->Detiviciclovir_High Positive_Control Positive Control (e.g., Acyclovir) Group_Assignment->Positive_Control Clinical_Monitoring Daily Clinical Scoring & Body Weight Vehicle->Clinical_Monitoring Detiviciclovir_Low->Clinical_Monitoring Detiviciclovir_High->Clinical_Monitoring Positive_Control->Clinical_Monitoring Tissue_Harvest Tissue Harvest (DRG & Skin) Clinical_Monitoring->Tissue_Harvest Viral_Load Viral Load Quantification (qPCR) Tissue_Harvest->Viral_Load Histopathology Histopathology & IHC Tissue_Harvest->Histopathology

Caption: Experimental workflow for evaluating this compound in a VZV murine model.

Logical Relationship Diagram

Logical_Relationship cluster_pathogenesis Pathogenesis cluster_intervention Intervention cluster_outcome Therapeutic Outcome VZV_Infection VZV Infection in Murine Model Viral_Replication Increased Viral Replication VZV_Infection->Viral_Replication Tissue_Damage Tissue Damage & Inflammation Viral_Replication->Tissue_Damage Clinical_Signs Development of Herpes Zoster Lesions Tissue_Damage->Clinical_Signs Detiviciclovir_Admin Administration of This compound Inhibition_Replication Inhibition of Viral DNA Polymerase Detiviciclovir_Admin->Inhibition_Replication Inhibition_Replication->Viral_Replication Inhibits Reduced_Viral_Load Reduced Viral Load Inhibition_Replication->Reduced_Viral_Load Ameliorated_Pathology Amelioration of Tissue Pathology Reduced_Viral_Load->Ameliorated_Pathology Improved_Clinical_Score Improvement in Clinical Score Ameliorated_Pathology->Improved_Clinical_Score

Caption: Logical relationship of this compound intervention in VZV pathogenesis.

Application Notes and Protocols for Detiviciclovir Formulation in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir, also known as AM365, is an antiviral nucleoside analogue with potential therapeutic applications. For researchers conducting in vivo studies, a well-characterized and stable formulation is critical for obtaining reliable and reproducible results. These application notes provide a recommended starting point for the formulation of this compound for various in vivo research applications, based on the general properties of nucleoside analogues. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established methods for similar compounds and should be adapted and validated by the end-user for their specific experimental needs.

Physicochemical Properties and Formulation Considerations

General Formulation Strategy:

A common approach for formulating nucleoside analogues for in vivo research, particularly for parenteral routes of administration, involves the use of a multi-component vehicle system. This typically includes a primary solvent, a co-solvent to enhance solubility, and a vehicle to ensure biocompatibility and stability.

Recommended Starting Formulation

For initial in vivo studies, a formulation based on a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and saline is recommended. This combination is widely used in preclinical research for its ability to dissolve a broad range of compounds and its acceptable safety profile in common animal models.

Table 1: Recommended Starting Formulation for this compound

ComponentPurposeRecommended Percentage (v/v)
Dimethyl Sulfoxide (DMSO)Primary Solvent10%
Polyethylene Glycol 400 (PEG400)Co-solvent/Solubility Enhancer40%
Saline (0.9% NaCl)Vehicle50%

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. The ratios of the components may need to be adjusted based on the desired final concentration of this compound and the observed solubility. It is crucial to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a larger batch.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10 mg/mL)

Materials:

  • This compound (AM365) powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mg/mL final concentration in 10 mL of vehicle, weigh 100 mg of this compound.

  • Dissolution in DMSO: In a sterile conical tube, add 1 mL of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but care should be taken to avoid degradation.

  • Addition of PEG400: Add 4 mL of PEG400 to the DMSO solution. Vortex until the solution is homogeneous.

  • Addition of Saline: Slowly add 5 mL of sterile saline to the mixture while continuously vortexing. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for parenteral administration.

  • Storage: Store the final formulation at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be stored at -20°C. It is recommended to perform stability studies to determine the optimal storage conditions and duration.

Protocol 2: Quality Control of the Formulation using HPLC

To ensure the concentration and purity of the prepared this compound formulation, a High-Performance Liquid Chromatography (HPLC) analysis is recommended. The following is a suggested starting method based on published methods for this compound (AM365) analysis.

Table 2: Recommended HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of methanol (B129727) and a buffer (e.g., 10 mM sodium phosphate, pH 7.0)
Flow Rate 1.0 mL/min
Detection Wavelength 252 nm
Injection Volume 10-20 µL
Column Temperature 25°C

Procedure:

  • Standard Preparation: Prepare a series of known concentrations of this compound in the formulation vehicle to create a standard curve.

  • Sample Preparation: Dilute a small aliquot of the prepared formulation in the mobile phase to a concentration that falls within the range of the standard curve.

  • Analysis: Inject the standards and the diluted sample onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the formulation by comparing its peak area to the standard curve.

In Vivo Administration

The choice of administration route depends on the specific aims of the study. Common routes for in vivo studies with small molecules include intraperitoneal (IP), intravenous (IV), and oral gavage (PO). The prepared formulation is suitable for IP and IV administration. For oral administration, the palatability and potential for gastrointestinal irritation should be considered.

Visualizations

Signaling Pathway of this compound

This compound, as a nucleoside analogue, is expected to exert its antiviral effect by interfering with viral DNA or RNA synthesis. The following diagram illustrates the general mechanism of action for a nucleoside analogue antiviral.

G cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Extracellular) CellMembrane This compound->CellMembrane Uptake Detiviciclovir_intra This compound (Intracellular) Detiviciclovir_MP This compound Monophosphate Detiviciclovir_intra->Detiviciclovir_MP Host/Viral Kinases Detiviciclovir_DP This compound Diphosphate Detiviciclovir_MP->Detiviciclovir_DP Host Kinases Detiviciciclovir_TP Detiviciciclovir_TP Detiviciclovir_DP->Detiviciciclovir_TP Host Kinases Detiviciclovir_TP This compound Triphosphate (Active Form) ViralPolymerase Viral DNA/RNA Polymerase Detiviciclovir_TP->ViralPolymerase Incorporation ViralGenome Viral Genome Replication ViralPolymerase->ViralGenome Normal Replication ChainTermination Chain Termination/ Inhibition of Replication ViralPolymerase->ChainTermination Inhibition

Caption: General mechanism of action for a nucleoside analogue antiviral like this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with a novel antiviral formulation.

G A This compound Formulation Preparation (Protocol 1) B Quality Control (HPLC) (Protocol 2) A->B E Treatment Administration (this compound or Vehicle) B->E C Animal Acclimatization and Grouping D Virus Inoculation (Infection Model) C->D D->E F Monitoring (Clinical Signs, Body Weight) E->F G Endpoint Analysis (e.g., Viral Load, Histopathology) F->G H Data Analysis and Interpretation G->H

Caption: A typical experimental workflow for in vivo efficacy studies of this compound.

Disclaimer: These protocols and recommendations are intended for research purposes only and should be performed by qualified personnel. It is the responsibility of the researcher to validate the formulation and experimental procedures for their specific application and to adhere to all applicable safety and animal welfare regulations.

Application Notes and Protocols for High-Throughput Screening Assays Involving Detiviciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is an antiviral nucleoside analogue with potential therapeutic applications.[1] High-throughput screening (HTS) is a critical component of drug discovery, enabling the rapid assessment of large compound libraries to identify novel antiviral agents. This document provides detailed application notes and protocols for conducting HTS assays relevant to the study of this compound and the discovery of new antiviral compounds. The protocols outlined here are based on established methods for antiviral screening, such as the cytopathic effect (CPE) reduction assay, which is a robust and widely used cell-based HTS method.[2][3]

Mechanism of Action of Nucleoside Analogues like this compound

This compound, as a nucleoside analogue, is presumed to exert its antiviral activity through a mechanism similar to other drugs in its class, such as acyclovir. This typically involves a multi-step intracellular activation process that is dependent on viral enzymes, leading to high selectivity for virus-infected cells.

The proposed mechanism is as follows:

  • Selective Phosphorylation: this compound is first phosphorylated into a monophosphate form by a virus-encoded thymidine (B127349) kinase (TK). This initial step is critical for its selectivity, as viral TK is much more efficient at phosphorylating the analogue than the host cell's TK.

  • Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate form into the active triphosphate derivative.

  • Inhibition of Viral DNA Synthesis: The triphosphate form of this compound acts as a competitive inhibitor of the viral DNA polymerase. It is incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.

This targeted mechanism provides a high therapeutic index, as the drug is primarily activated within infected cells, minimizing toxicity to uninfected host cells.[4]

Detiviciclovir_Mechanism cluster_cell Infected Host Cell This compound This compound Detiviciclovir_MP This compound Monophosphate This compound->Detiviciclovir_MP Viral Thymidine Kinase Detiviciclovir_TP This compound Triphosphate (Active Form) Detiviciclovir_MP->Detiviciclovir_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase Detiviciclovir_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination & Inhibition of Replication Viral_DNA_Synthesis->Chain_Termination Incorporation of This compound-TP

Caption: Proposed mechanism of action for this compound.

High-Throughput Screening Workflow for Antiviral Compound Discovery

A typical HTS workflow for identifying novel antiviral compounds that may act similarly to or synergistically with this compound involves several stages, from primary screening of a large compound library to secondary validation and hit confirmation.

HTS_Workflow cluster_workflow Antiviral HTS Workflow start Start: Compound Library primary_screen Primary HTS: Cell-Based CPE Assay (e.g., 384-well format) start->primary_screen hit_identification Hit Identification (Based on % inhibition) primary_screen->hit_identification dose_response Dose-Response & Cytotoxicity Assays (CC50) hit_identification->dose_response ic50_determination IC50 Determination dose_response->ic50_determination selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) ic50_determination->selectivity_index hit_confirmation Hit Confirmation & Validation selectivity_index->hit_confirmation

Caption: General workflow for antiviral HTS.

Experimental Protocols

Protocol 1: High-Throughput Cytopathic Effect (CPE) Reduction Assay

This protocol describes a cell-based HTS assay to screen for inhibitors of a model virus (e.g., Herpes Simplex Virus 1, HSV-1) by measuring the reduction of virus-induced CPE.

Objective: To identify compounds that protect host cells from virus-induced cell death.

Materials:

  • Cell Line: Vero cells (or another susceptible cell line)

  • Virus: HSV-1 (or other target virus)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well clear-bottom, black-walled tissue culture plates.

  • Compound Library: Test compounds dissolved in DMSO.

  • Control Drug: this compound.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based reagent.[5]

  • Plate Reader: Luminometer.

Methodology:

  • Cell Seeding:

    • Culture Vero cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in assay medium (DMEM with 2% FBS) to a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plates (5,000 cells/well) using an automated dispenser.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare compound plates by diluting the compound library and this compound control in assay medium to the desired final concentration (e.g., 10 µM for primary screen). Ensure the final DMSO concentration is ≤ 0.5%.

    • Using a liquid handler, transfer 5 µL of the diluted compounds to the cell plates.

    • Prepare control wells:

      • Cell Control (No Virus): Add 5 µL of medium with DMSO.

      • Virus Control (No Compound): Add 5 µL of medium with DMSO.

  • Virus Infection:

    • Dilute the virus stock in assay medium to a multiplicity of infection (MOI) of 0.01.

    • Add 10 µL of the diluted virus to all wells except the "Cell Control" wells. Add 10 µL of assay medium to the "Cell Control" wells.

    • The final volume in each well should be 40 µL.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours, or until ~90% CPE is observed in the "Virus Control" wells.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • The percentage of CPE inhibition is calculated as follows: % Inhibition = [(Luminescence_Compound - Luminescence_VirusControl) / (Luminescence_CellControl - Luminescence_VirusControl)] * 100

  • Assay quality is assessed using the Z'-factor, calculated from the control wells. A Z'-factor ≥ 0.5 is considered excellent for HTS.[5]

Data Presentation

The following table presents hypothetical data from a primary screen and subsequent dose-response analysis for this compound and three hypothetical hit compounds.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)% Inhibition at 10 µM (Primary Screen)
This compound (Control) 0.8>100>12598%
Compound A 2.5803292%
Compound B 15.2>100>6.685%
Compound C 0.551095%

Table 1: Hypothetical HTS Data Summary. IC50 (half-maximal inhibitory concentration), CC50 (half-maximal cytotoxic concentration), and Selectivity Index are key metrics for evaluating antiviral candidates.

Conclusion

The protocols and workflows detailed in this document provide a robust framework for conducting high-throughput screening campaigns to identify novel antiviral agents. By utilizing established cell-based assays like the CPE reduction method, researchers can efficiently screen large compound libraries and identify promising hits for further development. The use of a well-characterized control compound, such as this compound, is essential for assay validation and data interpretation. These methodologies are foundational for the discovery of new therapeutics to combat viral infections.

References

Application Notes and Protocols for Testing Detiviciclovir Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is a nucleoside analogue with potential antiviral activity against members of the Herpesviridae family, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). This document provides detailed application notes and protocols for evaluating the in vitro efficacy of this compound using established cell culture models. The methodologies described herein are standard virological assays designed to determine the concentration-dependent inhibitory effects of the compound on viral replication and to assess its cytotoxicity.

Data Presentation: Efficacy of a Representative Nucleoside Analogue (Acyclovir)

The following tables summarize the antiviral activity and cytotoxicity of Acyclovir, a representative nucleoside analogue, against HSV-1, HSV-2, and HCMV in relevant cell lines. This data serves as a benchmark for the expected performance of a potent anti-herpesvirus compound in the described assays.

Table 1: Antiviral Efficacy (IC50) of a Representative Nucleoside Analogue

VirusCell LineAssay TypeRepresentative IC50 (µM)
HSV-1 (Strain KOS)VeroPlaque Reduction Assay0.38 ± 0.23
HSV-2 (Strain G)VeroPlaque Reduction Assay0.50 ± 0.32
HCMV (Strain AD169)HFF-1Viral Yield Reduction Assay~1.0 - 5.0

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of a Representative Nucleoside Analogue

Cell LineAssay TypeRepresentative CC50 (µM)Representative Selectivity Index (SI = CC50/IC50)
VeroNeutral Red Uptake Assay>300>500 - 800
HFF-1Neutral Red Uptake Assay>200>40 - 200

Mechanism of Action of Nucleoside Analogues

This compound, as a nucleoside analogue, is presumed to act in a manner similar to other drugs in its class, such as Acyclovir. The primary mechanism involves the inhibition of viral DNA synthesis. This is a multi-step process that confers selectivity for virus-infected cells.

  • Viral Kinase Activation: The nucleoside analogue is first phosphorylated by a virus-encoded thymidine (B127349) kinase (TK) in the case of HSV or a protein kinase (UL97) in the case of CMV. This initial phosphorylation step is inefficiently carried out by host cell kinases, leading to a higher concentration of the monophosphate form in infected cells.

  • Host Cell Kinase Phosphorylation: Host cell kinases then further phosphorylate the monophosphate form to the active triphosphate metabolite.

  • Inhibition of Viral DNA Polymerase: The triphosphate form of the nucleoside analogue competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.

  • Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of the nucleoside analogue prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA replication.

G cluster_infected_cell Infected Host Cell cluster_viral_replication Viral DNA Replication This compound This compound Viral_TK Viral Thymidine Kinase (HSV) or Protein Kinase (CMV) This compound->Viral_TK Phosphorylation Detiviciclovir_MP This compound Monophosphate Host_Kinases Host Cell Kinases Detiviciclovir_MP->Host_Kinases Phosphorylation Detiviciclovir_DP Detiviciciclovir Diphosphate Detiviciclovir_DP->Host_Kinases Phosphorylation Detiviciclovir_TP This compound Triphosphate (Active Form) Viral_DNA_Polymerase Viral DNA Polymerase Detiviciclovir_TP->Viral_DNA_Polymerase Incorporation Viral_TK->Detiviciclovir_MP Host_Kinases->Detiviciclovir_DP Host_Kinases->Detiviciclovir_TP Viral_DNA Growing Viral DNA Chain Chain_Termination Chain Termination (Inhibition of Replication) Viral_DNA->Chain_Termination Blocks further elongation

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed protocols for the primary assays used to determine the antiviral efficacy and cytotoxicity of this compound.

Plaque Reduction Assay (PRA) for HSV

This assay is the gold standard for determining the antiviral activity of a compound against plaque-forming viruses like HSV. It measures the ability of the compound to reduce the number of viral plaques.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Methylcellulose (B11928114) overlay medium (e.g., 2% methylcellulose in 2x MEM)

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Virus Infection: When cells are confluent, aspirate the growth medium and wash the monolayer with PBS. Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, aspirate the virus inoculum.

  • Overlay: Overlay the cell monolayer with the methylcellulose overlay medium containing the various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining: Aspirate the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug). The IC50 value is the concentration of this compound that inhibits plaque formation by 50%.

G A Seed Vero Cells in Plates C Infect Confluent Monolayer with HSV A->C B Prepare Serial Dilutions of this compound E Aspirate Inoculum and Add Drug-Containing Overlay B->E D Incubate for Viral Adsorption C->D D->E F Incubate for 2-3 Days E->F G Stain with Crystal Violet F->G H Count Plaques and Calculate IC50 G->H

Caption: Plaque Reduction Assay Workflow.

Viral Yield Reduction Assay for CMV

This assay measures the amount of infectious virus produced in the presence of an antiviral compound. It is particularly useful for viruses like CMV that may not form distinct plaques in all cell types.

Materials:

  • Human Foreskin Fibroblasts (HFF-1) or other CMV-permissive cells

  • Human Cytomegalovirus (HCMV) stock

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HFF-1 cells in a 24-well or 48-well plate and allow them to become confluent.

  • Infection and Treatment: Infect the confluent monolayer with HCMV at a multiplicity of infection (MOI) of 0.1 to 1. After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2 to allow for multiple rounds of viral replication.

  • Virus Harvest: After incubation, harvest the virus by subjecting the cells and supernatant to three cycles of freezing and thawing.

  • Virus Titration: Determine the titer of the harvested virus from each drug concentration by performing a TCID50 (50% Tissue Culture Infective Dose) assay or a plaque assay on fresh monolayers of HFF-1 cells in 96-well plates.

  • Data Analysis: Calculate the reduction in viral titer for each drug concentration compared to the virus control. The IC50 value is the concentration of this compound that reduces the viral yield by 50%.

G A Seed HFF-1 Cells B Infect with CMV and Treat with this compound A->B C Incubate for 5-7 Days B->C D Harvest Progeny Virus C->D E Titrate Virus Yield (TCID50 or Plaque Assay) D->E F Calculate Viral Titer Reduction and IC50 E->F

Caption: Viral Yield Reduction Assay Workflow.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells used in the antiviral assays. This is crucial for calculating the selectivity index.

Materials:

  • Vero cells and HFF-1 cells

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed Vero or HFF-1 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a "cells only" control (no drug).

  • Incubation: Incubate the plates for the same duration as the corresponding antiviral assay (e.g., 2-3 days for Vero cells, 5-7 days for HFF-1 cells).

  • Viability Measurement: At the end of the incubation period, measure cell viability using a chosen method. For the Neutral Red assay, this involves incubating the cells with Neutral Red dye, followed by a wash and solubilization step, and then reading the absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the "cells only" control. The CC50 value is the concentration of Detiviciciclovir that reduces cell viability by 50%.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound's efficacy against HSV and CMV. By employing these standardized assays, researchers can generate reliable data on the compound's antiviral activity and cytotoxicity, which are essential for its preclinical development. The provided diagrams and representative data offer a comprehensive guide for experimental design and interpretation of results.

Troubleshooting & Optimization

Technical Support Center: Optimizing Detiviciclovir Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Detiviciclovir dosage for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

This compound is a nucleoside analog designed to target viral DNA polymerase. Upon entering a virus-infected cell, it is hypothesized to be phosphorylated by viral and cellular kinases into its active triphosphate form. This active form then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator, halting viral DNA replication.

Q2: Which cell lines are recommended for use with this compound?

The choice of cell line is critical and depends on the virus being studied. For herpes simplex virus (HSV) and varicella-zoster virus (VZV), human foreskin fibroblasts (HFF) and Vero cells are commonly used. For cytomegalovirus (CMV), MRC-5 and human diploid lung cells are often employed. It is crucial to test the cytotoxicity of this compound on your specific cell line before initiating antiviral assays.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-50 mM. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light.

Q4: What is the typical range of effective concentrations (EC50) for this compound?

The EC50 of this compound will vary depending on the virus, cell line, and assay method used. Preliminary data suggests a potent antiviral activity in the low micromolar to nanomolar range. It is essential to perform a dose-response experiment to determine the EC50 in your specific experimental system.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High variability in antiviral activity results Inconsistent cell seeding density, variability in virus inoculum, or improper drug dilution.Ensure uniform cell seeding and a consistent multiplicity of infection (MOI). Prepare fresh serial dilutions of this compound for each experiment.
Unexpected cytotoxicity observed Contamination of cell culture, incorrect drug concentration, or inherent sensitivity of the cell line.Test for mycoplasma and other contaminants. Verify the concentration of your this compound stock solution. Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) in your specific cell line.[1]
Low or no antiviral activity detected Drug degradation, viral resistance, or suboptimal assay conditions.Prepare fresh stock solutions of this compound and store them properly. Sequence the viral polymerase gene to check for resistance mutations. Optimize assay parameters such as incubation time and cell density.
Precipitation of this compound in culture medium Low solubility of the compound in aqueous solutions.Ensure the final DMSO concentration in the culture medium is below a non-toxic level (typically ≤0.5%). If precipitation persists, consider using a different solvent or a formulation with improved solubility.

Quantitative Data Summary

The following table summarizes hypothetical in vitro data for this compound against various herpesviruses. Note: These values are for illustrative purposes and should be determined experimentally for your specific conditions.

Virus Cell Line Assay Method EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
HSV-1 VeroPlaque Reduction Assay0.25>100>400
HSV-2 HFFqPCR0.40>100>250
VZV MRC-5Plaque Reduction Assay1.5>150>100
CMV HFFqPCR2.0>150>75

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.[1]

Detailed Methodology:

  • Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no drug) and a "medium only" control (no cells).

  • Incubation: Incubate the cells for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the this compound concentration and use a non-linear regression model to determine the CC50 value.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Detailed Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agar) containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization: At the end of the incubation, fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of plaque reduction against the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cyto Cytotoxicity Assessment cluster_antiviral Antiviral Activity Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_dilutions_cyto Add Serial Dilutions of this compound prep_stock->add_dilutions_cyto seed_cells Seed Host Cells in 96-well plates seed_cells->add_dilutions_cyto infect_cells Infect Cells with Virus incubate_cyto Incubate for 48-72h add_dilutions_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay calc_cc50 Calculate CC50 mtt_assay->calc_cc50 add_dilutions_av Add Non-toxic Dilutions of this compound calc_cc50->add_dilutions_av Inform non-toxic concentration range determine_si Determine Selectivity Index (SI = CC50/EC50) calc_cc50->determine_si infect_cells->add_dilutions_av incubate_av Incubate for Assay Duration add_dilutions_av->incubate_av quantify_virus Quantify Viral Replication (e.g., PRA, qPCR) incubate_av->quantify_virus calc_ec50 Calculate EC50 quantify_virus->calc_ec50 calc_ec50->determine_si optimize_dose Select Optimal Dose Range for Further Experiments determine_si->optimize_dose

Caption: Workflow for optimizing this compound dosage in vitro.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Virus This compound This compound (Prodrug) deti_mp This compound Monophosphate This compound->deti_mp Viral Kinase deti_dp This compound Diphosphate deti_mp->deti_dp Cellular Kinase deti_tp This compound Triphosphate (Active) deti_dp->deti_tp Cellular Kinase viral_dna_poly Viral DNA Polymerase deti_tp->viral_dna_poly viral_dna Growing Viral DNA Chain terminated_dna Terminated Viral DNA viral_dna->terminated_dna Incorporation & Chain Termination virus_replication Viral Replication Inhibited terminated_dna->virus_replication

Caption: Proposed mechanism of action for this compound.

References

Overcoming Detiviciclovir instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Detiviciclovir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability challenges encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is an antiviral agent. Like many complex organic molecules, it is susceptible to degradation in aqueous solutions. The primary stability concerns are hydrolysis, oxidation, and photodegradation, which can be influenced by pH, temperature, light exposure, and the presence of oxygen or metal ions.[1][2][3] These degradation processes can lead to a loss of potency and the formation of unknown impurities, compromising experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol, where the molecule may exhibit greater stability. For aqueous-based assays, subsequent dilutions should be made in a carefully selected, pH-controlled buffer immediately before use. Long-term storage of this compound in aqueous media is generally not recommended without specific stabilizing excipients.

Q3: How should I store my this compound solutions?

Aqueous solutions of this compound should be prepared fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C, protected from light, and used within 24 hours. For longer-term storage, aliquots of a high-concentration stock solution in anhydrous DMSO should be stored at -80°C. Avoid repeated freeze-thaw cycles.[]

Q4: What analytical techniques are suitable for assessing this compound stability?

A stability-indicating analytical method is crucial for distinguishing the intact drug from its degradation products.[1][2] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection are the most common and reliable techniques.[5][6][7] These methods can quantify the concentration of this compound and profile any impurities that form over time.

Troubleshooting Guide

Issue 1: I observe a precipitate in my aqueous this compound solution.

Possible Cause Troubleshooting Step
Poor Solubility The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer.
1. Review the solubility data for this compound in your specific buffer system.
2. Try preparing a more dilute solution.
3. Consider adding a co-solvent (e.g., up to 5% DMSO or ethanol) or a solubilizing agent like a cyclodextrin, if compatible with your experimental model.[8][9]
pH-dependent Solubility The pH of your solution may be at a point where this compound has minimal solubility (e.g., near its isoelectric point).
1. Measure the pH of the solution.
2. Adjust the pH of the buffer away from the pKa of the compound to increase the proportion of the more soluble ionized form.
Degradation The precipitate could be an insoluble degradation product.
1. Analyze the solution using a stability-indicating HPLC method to check for degradation products.[]
2. If degradation is confirmed, review the solution preparation and storage conditions (see FAQs).

Issue 2: My experimental results are inconsistent, suggesting a loss of this compound potency.

Possible Cause Troubleshooting Step
Chemical Degradation This compound is degrading in your aqueous assay medium over the course of the experiment.
1. Perform a time-course stability study in your specific assay medium. Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the remaining this compound.
2. If degradation is significant (>5-10%), consider modifying the assay conditions: shorten incubation times, adjust buffer pH, or add stabilizers.
Adsorption to Labware This compound may be adsorbing to the surface of plastic tubes or plates, reducing its effective concentration.
1. Compare the concentration of a solution stored in glass vs. polypropylene (B1209903) labware.
2. Consider using low-adsorption microplates or tubes.
3. Including a small amount of a non-ionic surfactant (e.g., Tween-80) in the buffer, if compatible with the assay, can sometimes mitigate adsorption.

Data & Stability Profiles

The following tables present hypothetical data from forced degradation studies to illustrate the stability profile of this compound. Forced degradation studies are essential for understanding a molecule's intrinsic stability and identifying potential degradation pathways.[1][2][3]

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C

Buffer pH% this compound Remaining (24h)% Total Degradants (24h)
3.0 (Acidic)85.2%14.8%
5.0 (Weakly Acidic)94.1%5.9%
7.4 (Physiological)91.5%8.5%
9.0 (Alkaline)76.8%23.2%

Table 2: Effect of Temperature and Oxidizing Agent on this compound Stability (pH 7.4 Buffer)

Condition% this compound Remaining (8h)% Total Degradants (8h)
25°C98.5%1.5%
40°C95.3%4.7%
60°C82.1%17.9%
25°C + 0.1% H₂O₂65.7%34.3%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To determine the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.[1][10]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 7.4)

  • HPLC system with UV/PDA detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Dilute stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 8 hours.

    • Thermal Degradation: Dilute stock solution with phosphate buffer (pH 7.4) to 100 µg/mL. Incubate at 60°C for 24 hours.

    • Photodegradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation peaks in the chromatograms.

Protocol 2: Preparation of a Stabilized this compound Formulation for In Vitro Assays

Objective: To prepare an aqueous solution of this compound with improved stability for use in biological experiments.

Materials:

  • This compound

  • Citrate (B86180) buffer (50 mM, pH 5.0)

  • EDTA (disodium edetate)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile, deoxygenated water (prepared by sparging with nitrogen gas)

Methodology:

  • Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 5.0. Add 100 µM EDTA to chelate any trace metal ions. Deoxygenate the buffer by sparging with nitrogen gas for 20 minutes.

  • Cyclodextrin Addition: To enhance solubility and stability, dissolve SBE-β-CD in the deoxygenated buffer to a final concentration of 2% (w/v).[8]

  • This compound Dissolution: Weigh the required amount of this compound and dissolve it directly in the stabilized buffer to achieve the desired final concentration. Gentle vortexing may be required.

  • Sterilization and Storage: Filter the final solution through a 0.22 µm sterile filter into a sterile, amber glass vial. Store at 2-8°C and use within 48 hours for optimal results.

Visualizations

G cluster_0 Troubleshooting Workflow: Loss of Potency Start Inconsistent Results / Loss of Potency Observed Check_Deg Run Time-Course Stability Test in Assay Medium via HPLC Start->Check_Deg Is_Deg Is Degradation >10%? Check_Deg->Is_Deg Check_Ads Check for Adsorption to Labware (Glass vs. Plastic) Is_Deg->Check_Ads No Modify_Assay Modify Assay: - Shorten Incubation - Adjust pH - Add Stabilizers Is_Deg->Modify_Assay Yes Is_Ads Is Adsorption Significant? Check_Ads->Is_Ads Use_Low_Bind Use Low-Adsorption Labware or Add Surfactant Is_Ads->Use_Low_Bind Yes End_Other Consider Other Experimental Variables Is_Ads->End_Other No End_Potency Problem Resolved Modify_Assay->End_Potency Use_Low_Bind->End_Potency

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Hypothetical Degradation Pathway of this compound This compound This compound (Active Compound) Hydrolysis Hydrolytic Product (Loss of side chain) This compound->Hydrolysis H₂O / OH⁻ or H⁺ Oxidation Oxidized Product (N-Oxide formation) This compound->Oxidation O₂ / H₂O₂ Photodegradation Photolytic Product (Ring cleavage) This compound->Photodegradation UV Light (hν)

Caption: Potential degradation routes for this compound.

G cluster_2 Experimental Workflow: Stability-Indicating HPLC Method Development Forced_Deg 1. Perform Forced Degradation Studies Pool_Samples 2. Pool Stressed Samples & Unstressed Drug Forced_Deg->Pool_Samples Develop_Method 3. Develop HPLC Method (Column, Mobile Phase, etc.) Pool_Samples->Develop_Method Check_Res 4. Check Resolution (Drug vs. Degradants) Develop_Method->Check_Res Check_Res->Develop_Method Resolution Inadequate Validate 5. Validate Method (ICH) (Specificity, Linearity, Accuracy) Check_Res->Validate Resolution Adequate Final_Method Stability-Indicating Method Established Validate->Final_Method

Caption: Workflow for developing a stability-indicating HPLC method.

References

Troubleshooting inconsistent results in Detiviciclovir antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Detiviciclovir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common issues encountered during in vitro antiviral assays. The information provided is based on established principles for nucleoside analogues, with acyclovir (B1169) often used as a well-characterized example.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic nucleoside analogue.[1] Like other drugs in this class, such as acyclovir, it is believed to exert its antiviral activity by inhibiting viral DNA synthesis. This typically involves a multi-step process within the host cell:

  • Viral Enzyme Activation: The drug is first phosphorylated by a virus-specific enzyme, such as thymidine (B127349) kinase (TK) in the case of herpesviruses. This initial step is crucial for the drug's selectivity, as it is not efficiently phosphorylated by host cell kinases.

  • Host Cell Kinase Conversion: Cellular enzymes then further phosphorylate the drug to its active triphosphate form.

  • Viral DNA Polymerase Inhibition: The triphosphate analogue acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural nucleoside triphosphate.

  • Chain Termination: Once incorporated into the growing viral DNA chain, it causes chain termination because it lacks the necessary chemical group for the addition of the next nucleotide.

This targeted mechanism ensures that the drug is primarily active in virus-infected cells, minimizing toxicity to uninfected host cells.

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of your this compound stock solution are critical for obtaining consistent and reproducible results. While specific stability data for this compound is not extensively published, the following guidelines are based on best practices for similar nucleoside analogues like acyclovir.

  • Solubility: Acyclovir, a related compound, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) at concentrations of approximately 16 mg/mL and in PBS (pH 7.2) at about 0.2 mg/mL.[2] For cell culture applications, it is common to prepare a high-concentration stock solution in sterile DMSO.

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to fully dissolve the compound.

    • Once dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. When stored properly, stock solutions of many nucleoside analogues in DMSO are stable for several months. Aqueous solutions are generally less stable and it is recommended to prepare fresh dilutions in culture medium for each experiment.[2]

Q3: I am observing high variability in my plaque reduction assay results. What are the common causes?

High variability in plaque reduction assays is a frequent issue and can stem from several factors throughout the experimental workflow. Here are some of the most common culprits:

  • Cell Monolayer Health and Confluency: An uneven or unhealthy cell monolayer can lead to inconsistent plaque formation. Ensure your cells are seeded evenly and reach a consistent level of confluency (typically 90-100%) at the time of infection.

  • Virus Titer Fluctuation: The amount of virus used for infection (Multiplicity of Infection, MOI) is critical. Use a well-characterized and aliquoted virus stock with a known titer. Thaw a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.

  • Inconsistent Drug Concentration: Ensure accurate and consistent dilution of your this compound stock solution for each experiment. Prepare fresh dilutions from your stock for each assay.

  • Overlay Medium Issues: The temperature and consistency of the overlay medium (e.g., agarose (B213101) or methylcellulose) are crucial. If it's too hot, it can damage the cell monolayer. If it's not mixed well, it can lead to uneven plaque development.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions of the virus or the compound can lead to significant variability. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Below is a troubleshooting workflow to help identify the source of variability in your plaque reduction assay.

G Troubleshooting Workflow for Plaque Assay Variability start High Variability in Plaque Assay check_cells Check Cell Monolayer (Even seeding, confluency, health) start->check_cells check_virus Verify Virus Stock (Titer, storage, handling) start->check_virus check_compound Assess Compound Preparation (Dilutions, solubility, stability) start->check_compound check_technique Review Assay Technique (Pipetting, overlay, incubation) start->check_technique sub_cells1 Uneven Monolayer? check_cells->sub_cells1 sub_virus1 Inconsistent Titer? check_virus->sub_virus1 sub_compound1 Precipitation? check_compound->sub_compound1 sub_technique1 Inaccurate Pipetting? check_technique->sub_technique1 sub_cells1->check_virus No solution_cells Optimize Seeding Density and Technique sub_cells1->solution_cells Yes sub_virus1->check_compound No solution_virus Re-titer Virus Stock Use Fresh Aliquots sub_virus1->solution_virus Yes sub_compound1->check_technique No solution_compound Check Solubility Limits Prepare Fresh Dilutions sub_compound1->solution_compound Yes sub_technique1->start Re-evaluate solution_technique Calibrate Pipettes Standardize Procedures sub_technique1->solution_technique Yes

Caption: A logical workflow for troubleshooting inconsistent plaque assay results.

Q4: My qPCR results for viral load quantification are inconsistent. What should I check?

Inconsistent qPCR results can be frustrating, but a systematic approach can help identify the problem. Key areas to investigate include the quality of your nucleic acid template, primer and probe design, and reaction setup.

  • Template Quality: The purity and integrity of your viral DNA/RNA are paramount. Contaminants from the extraction process (e.g., salts, ethanol) can inhibit the PCR reaction.

  • Primer and Probe Issues: Poorly designed primers can lead to non-specific amplification or primer-dimer formation, while degraded probes will result in a weak or absent signal.

  • Reaction Setup and Pipetting: Inaccurate pipetting of templates, primers, probes, or the master mix is a major source of variability between replicates.

  • Instrument and Cycling Conditions: Ensure that the correct cycling parameters and detection channels are selected for your assay.

Here is a diagram illustrating the key components of a successful qPCR experiment.

G Key Factors for Reproducible qPCR center Successful qPCR template High-Quality Template (Pure, Intact Nucleic Acid) center->template primers Optimized Primers/Probes (Specific, Efficient) center->primers setup Accurate Reaction Setup (Precise Pipetting, Controls) center->setup instrument Correct Instrumentation (Calibrated, Proper Settings) center->instrument

Caption: Core components for achieving reliable and consistent qPCR results.

Q5: Could this compound be interfering with my cell viability assay?

Yes, it is possible for compounds to interfere with cell viability assays, leading to inaccurate results. This is particularly a concern with assays that rely on metabolic activity, such as those using tetrazolium salts (e.g., MTT, XTT) or resazurin.

  • Direct Reduction of Assay Reagents: Some compounds have reducing properties that can directly convert the assay substrate (e.g., MTT to formazan) in the absence of cellular activity, leading to a false-positive signal for cell viability.

  • Inhibition of Cellular Dehydrogenases: Conversely, a compound could inhibit the cellular enzymes responsible for reducing the assay substrate, leading to an underestimation of cell viability.

  • Interference with LDH Assay: In the case of the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by detecting LDH release, a compound could potentially inhibit LDH enzyme activity or interfere with the detection chemistry, leading to an underestimation of cytotoxicity.[3][4][5][6]

To test for potential interference, it is crucial to run cell-free controls where this compound is incubated with the assay reagents in the absence of cells.[3] If interference is detected, consider using an alternative viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or total cellular protein (e.g., Sulforhodamine B assay).

Troubleshooting Guides

Plaque Reduction Assay
IssuePotential Cause(s)Recommended Solution(s)
No plaques or very few plaques Inactive virus stock (degraded due to improper storage or multiple freeze-thaw cycles).Use a fresh aliquot of a recently titered virus stock.
Cell monolayer is resistant to the virus.Ensure you are using a susceptible cell line.
Incorrect virus dilution (too dilute).Use a lower dilution of the virus stock.
Plaques are too large and merge Incubation time is too long.Optimize and shorten the incubation period.
Overlay concentration is too low, allowing the virus to spread too freely.Increase the concentration of the overlay (e.g., agarose, methylcellulose).
Plaques are too small or indistinct Overlay concentration is too high, restricting viral spread.Decrease the concentration of the overlay.
Cell monolayer is unhealthy or too dense.Optimize cell seeding density and ensure cells are in a healthy growth phase.
Suboptimal incubation conditions (temperature, CO2).Verify and maintain optimal incubation conditions for both the cells and the virus.
Quantitative PCR (qPCR) Assay
IssuePotential Cause(s)Recommended Solution(s)
No amplification or late amplification in positive controls Problem with the master mix, primers, or probe (degraded, incorrect concentration).Use fresh reagents and verify their concentrations.
Incorrect thermal cycling parameters.Double-check and optimize the annealing and extension times and temperatures.
Poor quality of template DNA/RNA.Re-extract nucleic acids, ensuring high purity and integrity.
Amplification in No-Template Control (NTC) Contamination of reagents (master mix, primers, water) or workspace with template DNA.Use dedicated PCR workstations, aerosol-resistant pipette tips, and fresh, aliquoted reagents.
Primer-dimer formation.Optimize primer concentrations and annealing temperature. Redesign primers if necessary.
High variability between replicates Inaccurate pipetting.Ensure pipettes are calibrated and use proper pipetting techniques. Prepare a master mix for all reactions.
Low template concentration, leading to stochastic effects.Increase the amount of template if possible, or perform pre-amplification.
Low PCR efficiency (slope of standard curve is not optimal) Suboptimal primer/probe design or concentration.Redesign primers/probes or perform a matrix of primer/probe concentrations to find the optimum.
Presence of PCR inhibitors in the template.Dilute the template or re-purify the nucleic acid.
Cell Viability Assays
IssuePotential Cause(s)Recommended Solution(s)
High background in cell-free controls The compound directly reduces the assay substrate (e.g., MTT, resazurin).Use an alternative assay with a different detection principle (e.g., ATP-based, protein-based).
Contamination of reagents or plates.Use sterile techniques and fresh reagents.
Results do not correlate with other cytotoxicity assays The compound interferes with the metabolic pathway being measured.Validate findings with a secondary assay based on a different cellular mechanism (e.g., membrane integrity).
The incubation time with the assay reagent is too long, leading to toxicity from the reagent itself.Optimize the incubation time for the assay reagent.
High variability between wells Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in the microplate due to evaporation.Fill the outer wells with sterile PBS or media without cells to maintain humidity.

Data Presentation

The following table provides a summary of reported 50% effective concentration (EC50) values for acyclovir and its analogues against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). These values can serve as a reference for the expected potency of nucleoside analogues.

CompoundVirusCell LineEC50 (µM)Reference
AcyclovirHSV-1Vero0.4[7]
AcyclovirHSV-2Vero0.2[7]
Quinolonic acyclovir analogue (2d)HSV-1Vero0.8 ± 0.09[8][9]
Quinolonic acyclovir analogue (3j)HSV-1Vero0.7 ± 0.04[8][9]
Acyclovir Analogue 6HSV-1-0.9[7]
Acyclovir Analogue 6HSV-2-0.5[7]
Acyclovir Analogue 8HSV-1-0.8[7]
Acyclovir Analogue 8HSV-2-0.7[7]

Experimental Protocols

Detailed Protocol: Plaque Reduction Assay for HSV-1

This protocol is adapted for determining the antiviral activity of a compound like this compound against HSV-1 in Vero cells.

Materials:

  • Vero cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • HSV-1 stock of known titer

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Overlay medium (e.g., 1.2% methylcellulose (B11928114) in 2x MEM with 4% FBS)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: On the day of the assay, prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Virus Dilution: Dilute the HSV-1 stock in serum-free medium to achieve a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: When the cell monolayer is confluent, aspirate the growth medium and wash once with PBS. Infect the cells by adding the diluted virus to each well. Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Treatment: After the adsorption period, aspirate the virus inoculum. Add the prepared dilutions of this compound or the vehicle control to the respective wells.

  • Overlay: Carefully add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Determine the EC50 value, which is the concentration of the drug that inhibits plaque formation by 50%.

Detailed Protocol: Quantifying HSV-1 Viral Load by qPCR

This protocol outlines the steps for quantifying viral DNA from cell culture supernatants after treatment with an antiviral compound.

Materials:

  • Supernatant from infected and treated cell cultures

  • Viral DNA extraction kit

  • qPCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward and reverse primers specific for a conserved region of the HSV-1 genome

  • Fluorescently labeled probe specific for the HSV-1 target sequence

  • Nuclease-free water

  • qPCR instrument

  • Standards for absolute quantification (e.g., a plasmid containing the target sequence of known copy number)

Procedure:

  • Sample Collection: Collect the supernatant from the infected and treated cell cultures at the desired time point.

  • Viral DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water or the provided elution buffer.

  • Standard Curve Preparation: Prepare a serial dilution of the DNA standard of known copy number to generate a standard curve for absolute quantification.

  • qPCR Reaction Setup:

    • Prepare a master mix containing the qPCR master mix, forward primer, reverse primer, probe, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells or tubes.

    • Add the extracted viral DNA, standards, and a no-template control (NTC) to the respective wells.

    • Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.

  • qPCR Amplification:

    • Place the plate in the qPCR instrument.

    • Set up the thermal cycling protocol, which typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. Ensure that fluorescence data is collected during the annealing/extension step.

  • Data Analysis:

    • The qPCR software will generate a standard curve from the Cq (quantification cycle) values of the standards.

    • The software will then use the Cq values of the unknown samples to calculate the viral DNA copy number based on the standard curve.

    • Compare the viral load in the this compound-treated samples to the vehicle-treated control to determine the extent of viral replication inhibition.

References

Addressing high background noise in Detiviciclovir enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Detiviciclovir Enzymatic Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing common experimental challenges, with a specific focus on mitigating high background noise.

Introduction to this compound and its Enzymatic Assay

This compound is an antiviral prodrug that is converted in the body to its active form, acyclovir (B1169). Acyclovir is a nucleoside analog that potently inhibits viral DNA polymerase, an essential enzyme for the replication of viruses such as herpes simplex virus (HSV). Enzymatic assays for this compound, therefore, typically involve measuring the inhibition of viral DNA polymerase activity. These assays are crucial for studying its mechanism of action and for the development of new antiviral therapies.

A common method for assessing viral DNA polymerase inhibition is a non-radioactive, high-throughput screening assay. This type of assay often involves the use of a synthetic DNA template-primer, dNTPs (one of which is labeled, e.g., with biotin (B1667282) or a fluorophore), and the viral DNA polymerase. The incorporation of the labeled dNTP into the growing DNA strand is then detected, often via a microplate-based format. High background in these assays can obscure the true inhibitory signal of compounds like this compound, leading to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is measured in the enzymatic assay?

This compound is a prodrug of acyclovir. Its mechanism of action involves several steps. First, it is converted to acyclovir, which is then phosphorylated by viral thymidine (B127349) kinase to acyclovir monophosphate. Host cell kinases further phosphorylate it to acyclovir triphosphate. This active form, acyclovir triphosphate, competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1][2] Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA replication.[1][3][4] The enzymatic assay is designed to measure the inhibition of this DNA polymerization step.

Q2: What are the common causes of high background noise in a viral DNA polymerase assay?

High background noise in viral DNA polymerase assays can stem from several sources:

  • Non-specific binding: The detection reagents, such as antibodies or streptavidin conjugates, may bind non-specifically to the assay plate or other components.[5]

  • Contaminated Reagents: Contamination of buffers, enzyme preparations, or dNTPs with nucleases or other interfering substances can lead to spurious signals.[6][7]

  • Sub-optimal Reagent Concentrations: Excess concentrations of primers, probes, or the detection enzyme conjugate can result in high background.

  • Issues with the DNA Template-Primer: The template-primer itself can sometimes contribute to background, for instance, through the formation of secondary structures that may be recognized non-specifically by the polymerase or detection reagents.

  • Prolonged Incubation or Development Times: Over-incubation with the detection substrate can lead to a high background signal.[5]

  • Inefficient Washing: Inadequate washing steps can leave unbound reagents in the wells, contributing to a high background.[6][8]

Q3: How can I differentiate between a true inhibitory signal and assay interference?

To distinguish between genuine inhibition and assay artifacts, it is crucial to run appropriate controls. A "no-enzyme" control, where the viral DNA polymerase is omitted, will help identify background signal originating from the substrate and other assay components. A "no-template" control can help assess any background signal from the enzyme preparation itself. Additionally, performing counter-screens where the test compound is incubated with the detection system in the absence of the primary enzymatic reaction can identify compounds that directly interfere with the detection signal.

Troubleshooting Guide: High Background Noise

High background can significantly impact the quality and reliability of your data. The following table provides a structured approach to troubleshooting and resolving common causes of high background in this compound enzymatic assays.

Potential Cause Recommended Solution Experimental Verification
Reagent-Related Issues
Contaminated Buffers or ReagentsPrepare fresh buffers and reagents using high-purity water and sterile techniques.[6][7] Filter-sterilize buffers if necessary.Compare results using freshly prepared reagents versus the old batch.
Sub-optimal Enzyme/Substrate ConcentrationTitrate the concentration of the viral DNA polymerase and the labeled dNTP to find the optimal signal-to-noise ratio.Perform a matrix titration of enzyme and substrate concentrations to identify the optimal working concentrations.
High Concentration of Detection ReagentOptimize the concentration of the secondary detection reagent (e.g., streptavidin-HRP, anti-fluorophore antibody).Run a dilution series of the detection reagent to find the concentration that provides a robust signal with minimal background.
Assay Condition-Related Issues
Inadequate BlockingIncrease the concentration or incubation time of the blocking buffer.[8] Consider trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blockers).Compare background levels in wells with different blocking conditions.
Inefficient WashingIncrease the number of wash cycles and/or the volume of wash buffer.[6][8] Ensure complete aspiration of wash buffer between steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.Visually inspect for residual liquid and compare background in plates washed with different protocols.
Prolonged Incubation/Development TimeOptimize the incubation time for the enzymatic reaction and the substrate development step.[5] Monitor the signal development kinetically to determine the optimal read time.Perform a time-course experiment to identify the linear range of the reaction and the optimal endpoint.
Plate and Sample-Related Issues
Non-specific Binding to Assay PlateEnsure the use of appropriate microplates (e.g., high-binding plates for coating). Pre-treating plates with a blocking agent is crucial.Test different types of microplates and blocking agents.
Sample Precipitation or InterferenceCentrifuge samples before adding them to the assay to remove any precipitates. Test for compound auto-fluorescence or colorimetric interference in a separate control plate.Run a control plate with compounds and detection reagents but without the enzyme to check for interference.

Experimental Protocols

Representative Protocol: Non-Radioactive Viral DNA Polymerase Inhibition Assay

This protocol provides a general framework for a non-radioactive assay to screen for inhibitors of viral DNA polymerase, such as the active form of this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • DNA Template-Primer: A synthetic hairpin DNA template-primer or a primed single-stranded DNA template.

  • dNTP Mix: A mixture of dATP, dCTP, dGTP, and biotin-dUTP. The concentration of each dNTP should be optimized.

  • Viral DNA Polymerase: Purified recombinant viral DNA polymerase.

  • Inhibitor: this compound (as its active triphosphate form, acyclovir triphosphate) or other test compounds, serially diluted.

  • Stop Solution: 0.5 M EDTA.

  • Detection Reagent: Streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Wash Buffer: PBS with 0.05% Tween-20.

2. Assay Procedure:

  • Plate Coating (if applicable): If using a filter-binding format, pre-treat the filter plate according to the manufacturer's instructions. If using a direct binding format, coat a high-binding microplate with the DNA template-primer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound/inhibitor at various concentrations.

    • Viral DNA Polymerase

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the dNTP mix to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Add the Stop Solution to each well.

  • Capture of Biotinylated DNA:

    • For filter plates, apply the reaction mixture to the filter plate and wash to remove unincorporated dNTPs.

    • For coated plates, the biotinylated DNA will be bound to the plate. Wash the plate with Wash Buffer.

  • Detection:

    • Add the Streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate thoroughly with Wash Buffer.

    • Add the TMB substrate and incubate until a color develops.

  • Read Plate: Stop the color development with a stop solution (e.g., 1 M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound Action

Detiviciclovir_Pathway cluster_cell Infected Host Cell cluster_replication Viral DNA Replication This compound This compound (Prodrug) Acyclovir Acyclovir This compound->Acyclovir Cellular Enzymes ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Phosphorylation Viral_TK Viral Thymidine Kinase ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Phosphorylation Host_Kinases Host Cell Kinases Viral_Polymerase Viral DNA Polymerase ACV_TP->Viral_Polymerase Competitive Inhibition DNA_Synthesis Viral DNA Synthesis Viral_Polymerase->DNA_Synthesis Incorporation Chain_Termination Chain Termination (Replication Blocked) DNA_Synthesis->Chain_Termination

Caption: Mechanism of action of this compound.

Experimental Workflow for Viral DNA Polymerase Assay

Assay_Workflow start Start reagent_prep 1. Prepare Reagents (Buffer, Template, dNTPs, Enzyme) start->reagent_prep reaction_setup 2. Set Up Reaction (Add Buffer, Inhibitor, Enzyme) reagent_prep->reaction_setup pre_incubation 3. Pre-incubate reaction_setup->pre_incubation initiate_reaction 4. Initiate with dNTPs pre_incubation->initiate_reaction incubation 5. Incubate at 37°C initiate_reaction->incubation stop_reaction 6. Stop Reaction (Add EDTA) incubation->stop_reaction capture_dna 7. Capture Biotinylated DNA stop_reaction->capture_dna detection 8. Add Detection Reagent (Streptavidin-HRP) capture_dna->detection wash 9. Wash Plate detection->wash add_substrate 10. Add TMB Substrate wash->add_substrate read_plate 11. Read Absorbance add_substrate->read_plate end End read_plate->end

Caption: A typical workflow for a non-radioactive viral DNA polymerase assay.

Logical Troubleshooting Flowchart for High Background

Troubleshooting_Flowchart start High Background Observed check_controls Review Controls (No-Enzyme, No-Template) start->check_controls reagent_issue Potential Reagent Issue check_controls->reagent_issue assay_condition_issue Potential Assay Condition Issue reagent_issue->assay_condition_issue No prepare_fresh Prepare Fresh Reagents reagent_issue->prepare_fresh Yes plate_issue Potential Plate/ Sample Issue assay_condition_issue->plate_issue No optimize_blocking Optimize Blocking assay_condition_issue->optimize_blocking Yes check_plate Check Plate Type and Sample Quality plate_issue->check_plate Yes optimize_conc Optimize Reagent Concentrations prepare_fresh->optimize_conc resolve Problem Resolved optimize_conc->resolve optimize_washing Optimize Washing optimize_blocking->optimize_washing optimize_incubation Optimize Incubation Times optimize_washing->optimize_incubation optimize_incubation->resolve check_plate->resolve

Caption: A logical flowchart for troubleshooting high background noise.

References

Technical Support Center: Synthesis of Detiviciclovir and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Detiviciclovir and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these antiviral compounds.

Disclaimer: The synthesis of specific drug molecules like this compound may be subject to patent protection. The information provided here is for educational and research purposes only and is based on general principles of organic synthesis and literature on analogous compounds. Researchers should consult relevant patents and literature for specific details.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, which is chemically known as 2-((2-amino-9H-purin-9-yl)methyl)propane-1,3-diol, and its analogs. The core of the synthesis typically involves the alkylation of a guanine (B1146940) derivative with a suitable side-chain precursor.

Poor Yield in the N9-Alkylation of Guanine

Question: I am experiencing low yields during the N9-alkylation of guanine with the propanediol (B1597323) side-chain precursor. What are the potential causes and solutions?

Answer:

Low yields in the N9-alkylation step are a frequent challenge. Several factors can contribute to this issue:

  • Formation of N7 Isomer: Guanine has two nucleophilic nitrogen atoms in its imidazole (B134444) ring, N9 and N7. Alkylation can occur at both positions, leading to a mixture of isomers and reducing the yield of the desired N9-alkylated product.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for achieving high selectivity and yield.

  • Poor Solubility of Guanine: Guanine is notoriously insoluble in many common organic solvents, which can hinder the reaction rate.

Troubleshooting Strategies:

Potential Cause Recommended Solution Experimental Protocol Snippet
N7-Alkylation Side Reaction Employ a protecting group strategy for the guanine base. Acetyl or pivaloyl groups on the exocyclic amine and the O6 position can favor N9 alkylation. Alternatively, using a pre-formed sodium salt of guanine can enhance N9 selectivity.1. Protect guanine with acetic anhydride (B1165640) in DMF. 2. Isolate the diacetyl guanine. 3. Perform alkylation using a non-polar aprotic solvent.
Inefficient Base/Solvent System Use a strong, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or DMSO.1. Suspend the protected guanine in anhydrous DMF. 2. Add NaH portion-wise at 0°C. 3. Add the alkylating agent and allow the reaction to warm to room temperature.
Guanine Solubility Issues Convert guanine to a more soluble derivative, such as its silyl (B83357) ether, prior to alkylation. This can be achieved by reacting guanine with a silylating agent like HMDS.1. Reflux guanine with hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate. 2. Remove excess HMDS under vacuum. 3. Dissolve the resulting silylated guanine in an appropriate solvent for alkylation.

Logical Workflow for Troubleshooting Poor Alkylation Yield:

Start Low N9-Alkylation Yield CheckIsomers Analyze crude product for N7/N9 isomers (LC-MS/NMR) Start->CheckIsomers OptimizeConditions Optimize reaction conditions (base, solvent, temp) CheckIsomers->OptimizeConditions Isomer ratio unfavorable ImproveSolubility Address guanine solubility CheckIsomers->ImproveSolubility Incomplete reaction ProtectGuanine Implement protecting group strategy OptimizeConditions->ProtectGuanine Purification Develop robust purification method ProtectGuanine->Purification ImproveSolubility->OptimizeConditions Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low N9-alkylation yield.

Difficulties in Purification of the Final Product

Question: I am struggling to purify this compound from the reaction mixture. What are the common impurities and effective purification methods?

Answer:

Purification of highly polar molecules like this compound can be challenging due to their solubility characteristics. Common impurities include:

  • The unreacted guanine derivative.

  • The N7-alkylated isomer.

  • Byproducts from the deprotection steps.

  • Inorganic salts from the workup.

Purification Strategies:

Impurity Type Recommended Purification Method Experimental Protocol Snippet
N7-Isomer Flash Column Chromatography: Use a highly polar stationary phase like silica (B1680970) gel or a modified silica (e.g., C18 for reverse-phase). A gradient elution with a polar solvent system is often effective.Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Gradient of Dichloromethane (DCM) to DCM:Methanol (e.g., 9:1 to 8:2).
Unreacted Guanine Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be very effective in removing less soluble starting materials.Dissolve the crude product in a minimal amount of hot solvent (e.g., water or ethanol/water mixture) and allow it to cool slowly.
Inorganic Salts Size Exclusion Chromatography or Dialysis: For removing salts from a water-soluble product.Dissolve the crude product in water and pass it through a desalting column or dialyze against deionized water.
Deprotection Byproducts Ion-Exchange Chromatography: If the byproducts have a different charge state than the product at a specific pH.Load the sample onto an appropriate ion-exchange resin and elute with a pH or salt gradient.

General Purification Workflow:

Crude Crude this compound InitialPurification Initial Purification (e.g., Extraction, Precipitation) Crude->InitialPurification Chromatography Column Chromatography (Silica or Reverse Phase) InitialPurification->Chromatography Remove major impurities Recrystallization Recrystallization Chromatography->Recrystallization Further purification FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: A general workflow for the purification of this compound.

Issues with Protecting Groups

Question: What are the recommended protecting groups for the synthesis of this compound and what are the common pitfalls associated with their use?

Answer:

Protecting groups are essential for directing the regioselectivity of the guanine alkylation and for preventing side reactions on the diol moiety of the side chain.

Recommended Protecting Groups:

Functional Group Protecting Group Protection Conditions Deprotection Conditions
Guanine (O6/N2) Acetyl (Ac)Acetic anhydride, pyridineNH3 in Methanol
Propanediol (OH) Benzyl (B1604629) (Bn)Benzyl bromide, NaH, THFH2, Pd/C
Propanediol (OH) Acetonide2,2-dimethoxypropane, p-TsOHAcetic acid in water

Common Pitfalls and Solutions:

  • Incomplete Protection: This can lead to a mixture of partially protected intermediates and undesired side reactions.

    • Solution: Use a slight excess of the protecting group reagent and monitor the reaction by TLC or LC-MS until completion.

  • Difficult Deprotection: Some protecting groups can be difficult to remove without affecting other parts of the molecule.

    • Solution: Choose orthogonal protecting groups that can be removed under different conditions. For example, an acetonide can be removed with mild acid, while a benzyl group requires hydrogenolysis.

  • Protecting Group Migration: In diol systems, acyl protecting groups can sometimes migrate between adjacent hydroxyl groups.

    • Solution: Use a cyclic protecting group like an acetonide to protect both hydroxyls simultaneously.

Orthogonal Protecting Group Strategy:

Start Starting Materials ProtectDiol Protect Diol (e.g., Acetonide) Start->ProtectDiol Alkylation N9-Alkylation of Guanine ProtectDiol->Alkylation ProtectGuanine Protect Guanine (e.g., Acetyl) ProtectDiol->ProtectGuanine Alternative order Alkylation->ProtectGuanine Alternative order DeprotectDiol Deprotect Diol (Mild Acid) Alkylation->DeprotectDiol ProtectGuanine->Alkylation DeprotectGuanine Deprotect Guanine (Base) DeprotectDiol->DeprotectGuanine FinalProduct This compound DeprotectGuanine->FinalProduct

Caption: An example of an orthogonal protecting group strategy.

By carefully considering these common pitfalls and implementing the suggested troubleshooting strategies, researchers can improve the efficiency and success rate of the synthesis of this compound and its analogs.

Validation & Comparative

A Comparative Guide to the Efficacy of Desciclovir and Acyclovir Against Varicella-Zoster Virus (VZV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral agents desciclovir (B1670283) and acyclovir (B1169), focusing on their efficacy against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. While both compounds are pivotal in the management of VZV infections, their pharmacological profiles differ significantly. Desciclovir, a prodrug of acyclovir, is designed for enhanced oral bioavailability, which in turn influences the systemic levels of the active antiviral compound, acyclovir.

Executive Summary

Desciclovir is a prodrug that is efficiently converted to acyclovir in the body.[1][2] Its primary advantage lies in its improved oral absorption compared to acyclovir.[1][2] This leads to higher plasma concentrations of acyclovir, which is the active agent against VZV. Therefore, the antiviral efficacy of desciclovir is a direct result of the acyclovir it delivers. Acyclovir, a guanosine (B1672433) analog, is a potent and selective inhibitor of VZV replication.[3]

Data Presentation: In Vitro Efficacy Against VZV

Direct in vitro efficacy data for desciclovir against VZV is not available as its antiviral activity is manifested through its conversion to acyclovir. The following table summarizes the in vitro efficacy of acyclovir against various VZV strains.

VZV StrainCell TypeAssay MethodEC50 / IC50 (µM)Reference
Clinical Isolates (Mean)HEL cellsCytopathicity Reduction3.38 ± 1.87[4]
Five Strains (Mean)Human Diploid Lung CellsPlaque-Reduction3.65[5]
Not SpecifiedMRC-5 cellsPlaque Reduction~3 µg/ml (~13.3 µM)[3]

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.

Mechanism of Action

Both desciclovir and acyclovir ultimately exert their antiviral effect through the same active metabolite: acyclovir triphosphate.

  • Desciclovir Conversion: Following oral administration, desciclovir is well-absorbed and rapidly converted to acyclovir by the enzyme xanthine (B1682287) oxidase.[1]

  • Acyclovir Activation: In VZV-infected cells, acyclovir is selectively phosphorylated by the viral thymidine (B127349) kinase (TK) to acyclovir monophosphate.[3] Host cell kinases then further phosphorylate it to acyclovir diphosphate (B83284) and subsequently to the active form, acyclovir triphosphate.[3]

  • Inhibition of Viral DNA Synthesis: Acyclovir triphosphate competitively inhibits the VZV DNA polymerase and is also incorporated into the growing viral DNA chain. This incorporation results in chain termination, as acyclovir lacks the 3'-hydroxyl group necessary for the addition of subsequent nucleotides, thus halting viral replication.[3]

Signaling Pathway Diagram

Mechanism_of_Action cluster_oral_admin Oral Administration cluster_in_vivo In Vivo Conversion cluster_infected_cell VZV-Infected Cell Desciclovir Desciclovir XanthineOxidase Xanthine Oxidase Desciclovir->XanthineOxidase Metabolized by Acyclovir_oral Acyclovir Acyclovir_plasma Acyclovir (in plasma) Acyclovir_oral->Acyclovir_plasma Direct absorption (lower bioavailability) XanthineOxidase->Acyclovir_plasma Produces Acyclovir_cell Acyclovir Acyclovir_plasma->Acyclovir_cell Enters cell VZV_TK Viral Thymidine Kinase (TK) Acyclovir_cell->VZV_TK Substrate for ACV_MP Acyclovir Monophosphate VZV_TK->ACV_MP Phosphorylates to Host_Kinases Host Cell Kinases ACV_MP->Host_Kinases Substrate for ACV_TP Acyclovir Triphosphate (Active Form) Host_Kinases->ACV_TP Phosphorylates to VZV_DNA_Polymerase VZV DNA Polymerase ACV_TP->VZV_DNA_Polymerase Inhibits Viral_DNA Viral DNA Replication ACV_TP->Viral_DNA Incorporated into VZV_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination (Inhibition of Replication) Viral_DNA->Chain_Termination

Caption: Mechanism of action of desciclovir and acyclovir against VZV.

Experimental Protocols

The following describes a general experimental workflow for determining the in vitro efficacy of antiviral compounds against VZV, based on commonly used methodologies.

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibitory effect of a drug on viral replication.

  • Cell Culture: Human diploid lung cells (e.g., MRC-5) or human embryonic lung (HEL) fibroblasts are cultured in appropriate media to form a confluent monolayer in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of a specific VZV strain.

  • Drug Treatment: Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the antiviral drug (e.g., acyclovir). A control group with no drug is also included.

  • Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (typically 7 days for VZV).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication. The number of plaques in each well is counted.

  • Data Analysis: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is calculated and reported as the IC50 or EC50 value.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Culture Host Cells (e.g., MRC-5, HEL) start->cell_culture infection Infect Cell Monolayers with VZV cell_culture->infection virus_prep Prepare VZV Stock virus_prep->infection drug_prep Prepare Serial Dilutions of Antiviral Drug treatment Add Drug Dilutions to Infected Cells drug_prep->treatment infection->treatment incubation Incubate for Plaque Formation (e.g., 7 days) treatment->incubation fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubation->fix_stain counting Count Plaques fix_stain->counting analysis Calculate EC50/IC50 Values counting->analysis end End analysis->end

Caption: General workflow for an in vitro plaque reduction assay.

Conclusion

Desciclovir offers a significant pharmacokinetic advantage over acyclovir due to its superior oral bioavailability, resulting in higher systemic concentrations of the active antiviral agent, acyclovir.[1][2] The mechanism of action and the ultimate antiviral efficacy against VZV are dependent on this conversion to acyclovir. Acyclovir remains a cornerstone in the treatment of VZV infections due to its high selectivity and potent inhibition of viral DNA replication. Future research focusing on direct comparisons of clinical outcomes following administration of desciclovir versus acyclovir would be beneficial to further elucidate the therapeutic advantages of this prodrug strategy.

References

Validating the Antiviral Activity of Novel Nucleoside Analogues using qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates the rapid development and validation of new antiviral compounds. Nucleoside analogues represent a cornerstone of antiviral therapy, effectively inhibiting viral replication. This guide provides a framework for validating the antiviral activity of new nucleoside analogues, such as Detiviciclovir, using quantitative polymerase chain reaction (qPCR). While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and presents a comparative analysis with well-characterized antiviral agents like Acyclovir, Penciclovir, and Ganciclovir.

Comparative Antiviral Efficacy

Quantitative data from in vitro studies are crucial for comparing the potency of antiviral compounds. The 50% effective concentration (EC50), which is the concentration of a drug that inhibits 50% of viral replication, is a key parameter. This is often determined using plaque reduction assays or, with increasing frequency, qPCR-based methods that quantify viral DNA or RNA. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Below are tables summarizing the reported in vitro antiviral activities of established nucleoside analogues against various herpesviruses. These tables serve as a template for the data that would be generated for a novel compound like this compound.

Table 1: In Vitro Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

CompoundAssay MethodCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Acyclovir Plaque ReductionVero0.1 - 1.0> 300> 300
Penciclovir Plaque ReductionMRC-50.8> 400> 500
Ganciclovir DNA HybridizationHFF0.96> 200> 208
Antiviral X (e.g., this compound) qPCRVeroData to be determinedData to be determinedData to be determined

Table 2: In Vitro Antiviral Activity against Human Cytomegalovirus (CMV)

CompoundAssay MethodCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Ganciclovir Plaque ReductionMRC-50.5 - 2.5> 100> 40
Acyclovir Plaque ReductionHFF> 50> 300< 6
Penciclovir Plaque ReductionMRC-510 - 20> 400> 20
Antiviral X (e.g., this compound) qPCRMRC-5Data to be determinedData to be determinedData to be determined

Experimental Protocols

Validating Antiviral Activity using qPCR

Quantitative PCR is a highly sensitive and reproducible method for quantifying viral nucleic acids, making it an excellent tool for assessing the efficacy of antiviral compounds.[1] The assay measures the reduction in viral DNA or RNA in the presence of the antiviral agent compared to an untreated control.

Objective: To determine the EC50 of a novel antiviral compound against a specific virus.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for HSV, MRC-5 for CMV)

  • Cell culture medium and supplements

  • Virus stock of known titer

  • Novel antiviral compound (e.g., this compound) and reference antiviral compounds (e.g., Acyclovir, Ganciclovir)

  • DNA/RNA extraction kit

  • qPCR master mix, primers, and probe specific to a viral gene

  • Real-time PCR instrument

Methodology:

  • Cell Seeding: Seed host cells in a multi-well plate (e.g., 96-well) at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare a serial dilution of the antiviral compounds in cell culture medium.

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • After a 1-2 hour adsorption period, remove the viral inoculum and add the media containing the different concentrations of the antiviral compounds. Include a "no drug" (virus only) control and a "no virus" (cells only) control.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

  • Nucleic Acid Extraction:

    • At the end of the incubation period, harvest the cells and/or the supernatant.

    • Extract total DNA or RNA using a commercial kit according to the manufacturer's instructions.[2]

  • qPCR Analysis:

    • Set up the qPCR reaction using a master mix, primers, and a probe targeting a conserved region of the viral genome.

    • Perform the qPCR analysis on a real-time PCR instrument. The instrument will measure the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis:

    • The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A lower Ct value indicates a higher initial amount of viral nucleic acid.

    • Calculate the viral load for each drug concentration relative to the "no drug" control.

    • Plot the percentage of viral inhibition against the drug concentration and use a non-linear regression analysis to determine the EC50 value.

Visualizing the Workflow and Mechanism

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Antiviral_Validation_Workflow cluster_cell_culture Cell Culture & Infection cluster_incubation_extraction Incubation & Extraction cluster_analysis Data Analysis A Seed Host Cells B Viral Infection (MOI) A->B C Treat with Antiviral Dilutions B->C D Incubate (24-72h) C->D E Harvest Cells/Supernatant D->E F Nucleic Acid Extraction E->F G Quantitative PCR (qPCR) F->G H Determine Viral Load (Ct values) G->H I Calculate EC50 H->I

Caption: Experimental workflow for qPCR-based validation of antiviral activity.

Most nucleoside analogues share a common mechanism of action, which involves the inhibition of viral DNA or RNA synthesis.

Nucleoside_Analog_MoA cluster_virus Virus-Infected Host Cell NA Nucleoside Analog (e.g., this compound) VTK Viral Thymidine Kinase (or other viral/cellular kinases) NA->VTK Phosphorylation NA_MP Analog-Monophosphate VTK->NA_MP CK Cellular Kinases NA_MP->CK Phosphorylation NA_TP Analog-Triphosphate (Active Form) CK->NA_TP vPol Viral DNA Polymerase NA_TP->vPol Competitive Inhibition with dNTPs vDNA Growing Viral DNA Chain vPol->vDNA Incorporation into Termination Chain Termination vDNA->Termination

Caption: General mechanism of action for a nucleoside analog antiviral.

Conclusion

The validation of novel antiviral compounds like this compound is a rigorous process that relies on robust and quantitative methodologies. qPCR offers a sensitive, specific, and high-throughput platform for determining the antiviral efficacy of new drug candidates. By following the outlined experimental protocols and comparing the resulting data with established antivirals, researchers can effectively characterize the potential of new therapeutic agents. The provided diagrams offer a clear visual representation of the validation workflow and the fundamental mechanism by which these important drugs combat viral infections. Further research into the specific activity and mechanism of this compound will be crucial to understanding its potential as a future antiviral therapeutic.

References

A Comparative Analysis of Amenamevir and Acyclovir for the Treatment of Varicella-Zoster Virus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics for Varicella-Zoster Virus (VZV) is evolving, with novel compounds offering alternative mechanisms of action to the established nucleoside analogs. This guide provides a comparative overview of amenamevir (B1665350), a novel helicase-primase inhibitor, and acyclovir (B1169), the long-standing cornerstone of anti-VZV therapy. This analysis is based on preclinical and clinical data to inform research and development decisions in the pursuit of more effective VZV treatments.

Introduction to Anti-VZV Compounds

Acyclovir, a guanosine (B1672433) nucleoside analog, has been the primary therapeutic agent for VZV infections for decades.[1] Its efficacy relies on its conversion to the active triphosphate form by the viral thymidine (B127349) kinase (TK), which then inhibits the viral DNA polymerase and terminates the growing DNA chain.[1][2] However, the emergence of acyclovir-resistant VZV strains, particularly in immunocompromised individuals, has necessitated the development of new antiviral agents with different mechanisms of action.[3]

Amenamevir (formerly known as ASP2151) is a helicase-primase inhibitor, representing a newer class of antiviral drugs that target a different essential component of the VZV replication machinery.[4][5] By inhibiting the helicase-primase complex, amenamevir prevents the unwinding of viral DNA and the synthesis of RNA primers, which are critical early steps in viral DNA replication.[5][6] This distinct mechanism allows amenamevir to be effective against acyclovir-resistant VZV strains.[7]

Quantitative Performance Data

The following tables summarize the in vitro efficacy of amenamevir and acyclovir against VZV, as determined by plaque reduction assays.

Table 1: In Vitro Anti-VZV Activity of Amenamevir and Acyclovir

CompoundVirus StrainCell LineEC50 (µM)Reference
AmenamevirVarious Clinical IsolatesHuman Embryonic Fibroblast (HEF)<0.1[8]
AmenamevirLaboratory and Clinical Strains-0.038 - 0.10[9]
AcyclovirVarious Clinical IsolatesHuman Embryonic Fibroblast (HEF)1.3 - 5.9[9]
AcyclovirFive VZV StrainsHuman Diploid Lung Cells2.06 - 6.28 (mean: 3.65)[10]

EC50 (50% effective concentration): The concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
AmenamevirHuman Embryonic Fibroblast (HEF)≥200>2000 (estimated)[8]
AcyclovirMacrophages>20>8000 (against HSV-1)[11]

CC50 (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of a drug's selectivity for inhibiting viral replication over its toxicity to host cells. A higher SI indicates a more favorable safety profile.

In Vivo Efficacy

Preclinical studies in murine models of herpesvirus infection have demonstrated the in vivo potency of amenamevir. In a mouse model of severe HSV-1 infection, amenamevir successfully reduced viral titers at all tested doses.[12] Furthermore, in a murine model of multidermatomal HSV-1 infection, amenamevir showed greater efficacy in reducing disease severity compared to valacyclovir (B1662844), especially when treatment was initiated at later time points.[12] While these studies were conducted with HSV, the potent in vitro activity of amenamevir against VZV suggests a high potential for in vivo efficacy against VZV as well.

Experimental Protocols

Plaque Reduction Assay for VZV

The plaque reduction assay is a standard method for determining the in vitro efficacy of antiviral compounds.

Objective: To determine the concentration of an antiviral compound required to reduce the number of VZV-induced plaques by 50% (EC50).

Materials:

  • Human embryonic lung (HEL) or human diploid lung cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum)

  • Varicella-Zoster Virus stock

  • Antiviral compounds (amenamevir, acyclovir) at various concentrations

  • Overlay medium (e.g., cell culture medium with 0.5% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEL cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the VZV stock in cell culture medium.

  • Infection: Remove the growth medium from the confluent cell monolayers and inoculate the cells with the diluted virus. Incubate for 1-2 hours to allow for viral adsorption.

  • Antiviral Treatment: After the incubation period, remove the virus inoculum and add the overlay medium containing various concentrations of the antiviral compounds (or a drug-free control).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible in the control wells.

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and identifying the concentration that results in a 50% reduction.

Signaling Pathways and Mechanisms of Action

VZV Replication Cycle

The replication of VZV is a complex process involving multiple stages, from viral entry to the release of new virions. Understanding this cycle is crucial for identifying potential targets for antiviral intervention.

VZV_Replication Entry 1. Viral Entry (Fusion/Endocytosis) Uncoating 2. Uncoating Entry->Uncoating Nuclear_Transport 3. Nuclear Transport of Capsid Uncoating->Nuclear_Transport DNA_Injection 4. Viral DNA Injection into Nucleus Nuclear_Transport->DNA_Injection Viral_Replication 5. Viral DNA Replication & Transcription DNA_Injection->Viral_Replication Assembly 6. Capsid Assembly Viral_Replication->Assembly Nuclear_Egress 7. Nuclear Egress Assembly->Nuclear_Egress Tegumentation_Envelopment 8. Tegumentation & Secondary Envelopment Nuclear_Egress->Tegumentation_Envelopment Release 9. Virion Release Tegumentation_Envelopment->Release

Caption: Overview of the Varicella-Zoster Virus replication cycle within a host cell.

Mechanism of Action: Acyclovir

Acyclovir's mechanism of action is dependent on its activation by the viral thymidine kinase.

Acyclovir_MOA Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase (TK) ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibits Chain_Termination DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation into Viral DNA leads to

Caption: Mechanism of action of the nucleoside analog, acyclovir.

Mechanism of Action: Amenamevir

Amenamevir targets the VZV helicase-primase complex, a key enzyme in the early stages of viral DNA replication.

Amenamevir_MOA dsDNA Viral dsDNA Replication_Fork Replication Fork dsDNA->Replication_Fork Unwinding by ssDNA Viral ssDNA DNA_Replication Viral DNA Replication ssDNA->DNA_Replication Template for Replication_Fork->ssDNA Helicase_Primase Helicase-Primase Complex Helicase_Primase->Replication_Fork Helicase_Primase->DNA_Replication Required for Amenamevir Amenamevir Amenamevir->Helicase_Primase Inhibits

Caption: Mechanism of action of the helicase-primase inhibitor, amenamevir.

Conclusion

Amenamevir demonstrates significantly greater in vitro potency against VZV compared to acyclovir, with the crucial advantage of activity against acyclovir-resistant strains. Its novel mechanism of action, targeting the helicase-primase complex, provides a valuable alternative to traditional nucleoside analogs. Clinical trials have established the non-inferiority of amenamevir to valacyclovir in treating herpes zoster.[3] The development of helicase-primase inhibitors like amenamevir represents a significant advancement in anti-VZV therapy, offering a promising new option for the management of VZV infections, particularly in the context of emerging drug resistance. Further research, including direct comparative studies on selectivity and in vivo efficacy specifically against VZV, will continue to define the clinical role of this new class of antiviral agents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Detiviciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Detiviciclovir, an antiviral nucleoside analogue intended for research use. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from best practices for handling and disposing of analogous potentially hazardous compounds, including cytotoxic and antiviral agents. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

I. This compound: Chemical Properties

A summary of the known chemical properties of this compound is presented below. This information is crucial for understanding the compound's nature and handling it safely.

PropertyValue
Synonyms AM365
CAS Number 220984-26-9
Molecular Formula C₉H₁₃N₅O₂
Molecular Weight 223.23 g/mol
Appearance Solid
Classification Antiviral Nucleoside Analogue

II. Core Disposal Principle: Treat as Hazardous Waste

Due to its classification as a nucleoside analogue, this compound should be handled and disposed of as a potentially hazardous substance. Nucleoside analogues can exhibit cytotoxic, mutagenic, or other hazardous properties. Therefore, all waste materials contaminated with Detiviciciclovir must be segregated from general laboratory waste and managed through a licensed hazardous waste disposal service.

III. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Detiviciciclovir in any form, including during disposal procedures. This minimizes the risk of exposure through inhalation, skin contact, or ingestion.

Required PPE includes:

  • Gloves: Two pairs of powder-free nitrile gloves are recommended. Change gloves immediately if they become contaminated.

  • Gown: A disposable, low-permeability laboratory gown with long sleeves and tight-fitting cuffs.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the solid compound or if there is a risk of aerosol generation.

IV. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of Detiviciciclovir and contaminated materials.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all unused or expired solid Detiviciciclovir, contaminated PPE (gloves, gowns, etc.), and labware (e.g., weigh boats, pipette tips, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical waste.

    • The label must include: "Hazardous Waste," "Detiviciciclovir," and the date of accumulation.

  • Liquid Waste:

    • Solutions containing Detiviciciclovir should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste:

    • Any needles, syringes, or other contaminated sharps must be placed directly into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

Step 2: Decontamination of Work Surfaces

  • After handling and packaging Detiviciciclovir for disposal, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) where the compound was handled.

  • Use a suitable decontamination solution as recommended by your institution's EHS guidelines for cytotoxic compounds. This may include a detergent solution followed by a rinse with an appropriate solvent or a specific deactivating agent.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible chemicals.

  • Storage should comply with all institutional and local regulations for hazardous waste accumulation.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed Environmental Health and Safety (EHS) vendor.

  • The primary recommended method for the final disposal of Detiviciciclovir and associated waste is high-temperature incineration by a specialized hazardous waste management facility.

  • Never dispose of Detiviciciclovir down the drain or in the regular trash.

V. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section III.

  • Contain the Spill:

    • For solid spills, gently cover the powder with absorbent pads to avoid raising dust.

    • For liquid spills, use a chemical spill kit with appropriate absorbent materials to contain the liquid.

  • Clean the Spill:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated hazardous waste container.

    • Decontaminate the spill area as described in Section IV, Step 2.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your facility's policies.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Detiviciciclovir.

Detiviciclovir_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Steps start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing Detiviciciclovir) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Hazardous Liquid Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container decontaminate Decontaminate Work Area solid_container->decontaminate liquid_container->decontaminate sharps_container->decontaminate store_waste Store Waste in Secure Area decontaminate->store_waste ehs_disposal Arrange for EHS Pickup (High-Temperature Incineration) store_waste->ehs_disposal end Disposal Complete ehs_disposal->end

Caption: Workflow for the safe disposal of Detiviciciclovir waste.

Safeguarding Researchers: Personal Protective Equipment and Disposal Plan for Detiviciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Detiviciclovir, a guanosine (B1672433) analog antiviral agent, ensuring personal safety and proper disposal are paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining the safety protocols for analogous compounds such as Acyclovir and Ganciclovir, essential protective measures can be established. These compounds warrant careful handling due to potential risks including skin and eye irritation, and possible reproductive and carcinogenic effects.

Immediate Safety and Handling Precautions

When working with this compound, a comprehensive approach to personal protective equipment (PPE) is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Nitrile or latex gloves (double gloving recommended). - Eye Protection: Safety glasses with side shields or safety goggles. - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. - Lab Coat: Standard laboratory coat.
Solution Preparation and Dilution - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Lab Coat: Standard laboratory coat.
Cell Culture and In Vitro Assays - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat.
Animal Handling and Dosing - Gloves: Nitrile or latex gloves (double gloving recommended). - Eye Protection: Safety glasses with side shields or safety goggles. - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. - Lab Coat: Dedicated laboratory coat.

Operational Plan for Handling this compound

A step-by-step procedural workflow ensures that safety measures are consistently applied. The following diagram illustrates the logical sequence for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Start: Handling this compound assess_task Assess the Task (e.g., weighing, solution prep) start->assess_task consult_sds Consult SDS of Analogous Compounds (e.g., Acyclovir, Ganciclovir) assess_task->consult_sds select_ppe Select Appropriate PPE (Based on Task and Hazard) consult_sds->select_ppe don_ppe Don PPE in Correct Order (Gown -> Mask/Respirator -> Goggles -> Gloves) select_ppe->don_ppe conduct_experiment Conduct Experiment in Designated Area (e.g., Fume Hood, Biosafety Cabinet) don_ppe->conduct_experiment doff_ppe Doff PPE Carefully (Gloves -> Goggles -> Gown -> Mask/Respirator) conduct_experiment->doff_ppe dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container doff_ppe->dispose_waste hand_hygiene Perform Hand Hygiene (Soap and Water) dispose_waste->hand_hygiene end End hand_hygiene->end

PPE Selection and Use Workflow for this compound

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, masks, lab coats), contaminated weighing papers, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a sealed, leak-proof hazardous waste container. The container should be clearly labeled with "Hazardous Waste," the name of the chemical, and the approximate concentration.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Storage and Disposal:

  • All hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic.

  • Disposal of hazardous waste must be carried out through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for chemical waste disposal.

By implementing these rigorous safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and compliant laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Detiviciclovir
Reactant of Route 2
Detiviciclovir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.